molecular formula C20H21F2N3O3 B1149715 8-Desmethoxy-8-fluoro Moxifloxacin CAS No. 151096-44-5

8-Desmethoxy-8-fluoro Moxifloxacin

货号: B1149715
CAS 编号: 151096-44-5
分子量: 389.4 g/mol
InChI 键: WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Desmethoxy-8-fluoro Moxifloxacin, also known as this compound, is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164735
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-15-9
Record name 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151213159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4aS,7aS)-1,2,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-3H-quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DESMETHOXY-8-FLUOROMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPU25JTSN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 8-Desmethoxy-8-fluoro Moxifloxacin. To the best of our knowledge, a detailed synthesis for this specific analog has not been published in peer-reviewed literature. The proposed route is based on established synthetic methodologies for closely related fluoroquinolone antibiotics, particularly Moxifloxacin. The experimental protocols provided are for analogous reactions and should be considered as a starting point for the development of a specific procedure for the target molecule. All quantitative data presented is illustrative and based on typical yields for similar reactions.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its structure features a methoxy group at the C-8 position of the quinolone core, which is known to enhance its activity and reduce phototoxicity compared to earlier fluoroquinolones. The substitution of this methoxy group with a fluorine atom to yield this compound is a novel modification that could potentially alter the drug's pharmacokinetic and pharmacodynamic properties. This guide proposes a viable synthetic route to this new chemical entity, providing a framework for its laboratory-scale preparation.

The proposed synthesis hinges on the established reactivity of the fluoroquinolone core, particularly the selective nucleophilic aromatic substitution at the C-7 position. The key starting material for this proposed synthesis is 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a trifluorinated quinolone core. The core of the synthetic strategy involves the selective displacement of the C-7 fluorine by the chiral diamine side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. The first step involves the synthesis of the key trifluorinated quinolone core, followed by the crucial nucleophilic aromatic substitution to introduce the side chain.

G cluster_0 Step 1: Synthesis of the Quinolone Core cluster_1 Step 2: Introduction of the Side Chain A Substituted Benzoyl Halide C Condensation A->C B Diethyl Malonate B->C D Cyclization C->D E 1-cyclopropyl-6,7,8-trifluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid D->E G Nucleophilic Aromatic Substitution E->G F (S,S)-2,8-diazabicyclo[4.3.0]nonane F->G H This compound G->H

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols (Analogous Reactions)

The following protocols are adapted from established syntheses of Moxifloxacin and its precursors. These should serve as a robust starting point for the synthesis of this compound.

Step 1: Synthesis of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Analogous to Fluoroquinolone Core Synthesis)

The synthesis of the trifluorinated quinolone core generally follows the Gould-Jacobs reaction pathway, starting from a suitably substituted aniline and diethyl ethoxymethylenemalonate, followed by cyclization, N-alkylation, and hydrolysis. A more direct route, often employed in industrial settings, starts from a polyfluorinated benzoylacetate.

Materials:

  • Ethyl 2,3,4,5-tetrafluorobenzoylacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Enol Ether Formation: A mixture of ethyl 2,3,4,5-tetrafluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated at reflux for 2-3 hours. The volatile components are then removed under reduced pressure to yield the crude ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate.

  • Reaction with Cyclopropylamine: The crude enol ether is dissolved in a suitable solvent such as ethanol or toluene. Cyclopropylamine is added dropwise at room temperature, and the mixture is stirred for 1-2 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The resulting intermediate is dissolved in anhydrous DMF. Anhydrous potassium carbonate is added, and the mixture is heated to 80-100 °C for 4-6 hours. After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid to precipitate the ethyl ester of the quinolone core. The solid is collected by filtration, washed with water, and dried.

  • Hydrolysis: The crude ethyl ester is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated at reflux for 4-6 hours. After cooling, the precipitated product, 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration, washed with water and ethanol, and dried under vacuum.

Step 2: Synthesis of this compound (Analogous to Moxifloxacin Synthesis)

This crucial step involves the nucleophilic aromatic substitution of the C-7 fluorine of the quinolone core with the chiral diamine side chain. The C-7 position is generally more activated towards nucleophilic attack than the C-8 position in similar fluoroquinolone systems.

Materials:

  • 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • (S,S)-2,8-diazabicyclo[4.3.0]nonane

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine or other suitable base

  • Isopropanol or Ethanol

Procedure:

  • A mixture of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane (typically 1.1 to 1.5 equivalents) is suspended in DMF or DMSO.

  • A base, such as triethylamine (2-3 equivalents), is added to the suspension.

  • The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours. The reaction progress should be monitored by a suitable technique like HPLC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water or a mixture of ice and water.

  • The precipitated solid is collected by filtration, washed with water, and then with a cold organic solvent like ethanol or isopropanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield this compound.

Quantitative Data (Illustrative)

The following tables summarize the expected, illustrative quantitative data for the proposed synthesis.

Table 1: Reactants and Expected Yields

StepReactant 1Reactant 2ProductTheoretical Yield ( g/mol )Expected Yield (%)
1Ethyl 2,3,4,5-tetrafluorobenzoylacetateCyclopropylamine1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid283.2070-80
21-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid(S,S)-2,8-diazabicyclo[4.3.0]nonaneThis compound389.3985-95

Table 2: Proposed Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂F₂N₃O₃
Molecular Weight389.39 g/mol
AppearanceExpected to be a pale yellow solid
Melting PointEstimated to be in the range of 200-220 °C
SolubilityExpected to be sparingly soluble in water

Visualization of Key Processes

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

G start Start: Substituted Benzoylacetate enol_ether Enol Ether Formation (Triethyl orthoformate, Ac₂O) start->enol_ether amine_add Amine Addition (Cyclopropylamine) enol_ether->amine_add cyclization Cyclization (K₂CO₃, DMF) amine_add->cyclization hydrolysis Hydrolysis (HCl, EtOH) cyclization->hydrolysis quinolone_core Quinolone Core: 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrolysis->quinolone_core snar Nucleophilic Aromatic Substitution ((S,S)-Side Chain, Base, DMF/DMSO) quinolone_core->snar final_product Final Product: This compound snar->final_product purification Purification (Recrystallization) final_product->purification

Figure 2: Detailed workflow for the proposed synthesis of this compound.

Figure 3: Key reaction: Nucleophilic aromatic substitution at the C-7 position of the quinolone core.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The outlined route is based on well-established chemical principles and analogous reactions from the synthesis of Moxifloxacin and other fluoroquinolones. While this document furnishes detailed, adaptable experimental protocols and illustrative data, researchers should be aware that optimization of reaction conditions, purification methods, and thorough analytical characterization will be necessary to validate this synthetic route and confirm the structure and purity of the final compound. This novel analog of Moxifloxacin represents an intriguing target for further research in the development of new antibacterial agents.

An In-Depth Technical Guide on the Core Mechanism of Action of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Desmethoxy-8-fluoro moxifloxacin is a structural analog of the fourth-generation fluoroquinolone, moxifloxacin. Like other fluoroquinolones, its core mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, the drug traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, bacterial cell death. The substitution at the C8 position of the quinolone core is known to significantly influence the potency and target preference of these antibiotics. While moxifloxacin's C8-methoxy group contributes to its enhanced activity against Gram-positive bacteria and a balanced dual-targeting profile, the C8-fluoro substitution in this compound is anticipated to modulate these properties. This document will delve into the established mechanism of moxifloxacin and provide a scientific rationale for the expected mechanism of its 8-fluoro analog.

The Fluoroquinolone Mechanism of Action: A Two-Pronged Attack on Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] Inhibition of DNA gyrase prevents the proper unwinding and replication of the bacterial chromosome. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a lethal traffic jam in cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[2]

The bactericidal action stems from the stabilization of a ternary complex consisting of the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA.[1] This complex traps the enzyme in a state where it has made a double-strand break in the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled cleavage complexes obstructs the movement of replication forks and transcription machinery, ultimately leading to irreversible DNA damage and cell death.[1]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Transcription FQ 8-Desmethoxy-8-fluoro Moxifloxacin Gyrase DNA Gyrase (Topoisomerase II) FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA Bacterial DNA DNA->Gyrase Relaxes Supercoils DNA->TopoIV Decatenates Chromosomes Replication DNA Replication & Transcription Blocked Gyrase->Replication TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Figure 1: General mechanism of action of fluoroquinolones.

The Role of the C8-Substituent: Moxifloxacin vs. This compound

The substituent at the C8 position of the fluoroquinolone core plays a critical role in determining the drug's antibacterial spectrum and potency.

Moxifloxacin (C8-methoxy): The 8-methoxy group in moxifloxacin is a key structural feature that confers several advantages:

  • Enhanced Gram-Positive Activity: The C8-methoxy group contributes to potent activity against Gram-positive bacteria, including Streptococcus pneumoniae.[3]

  • Dual Targeting: Moxifloxacin is known for its balanced, dual-targeting of both DNA gyrase and topoisomerase IV.[4][5] This is significant because for resistance to develop, mutations may be required in both target enzymes, potentially slowing the emergence of resistant strains.[3]

  • Reduced Phototoxicity: Compared to fluoroquinolones with a halogen at the C8 position, the methoxy group is associated with a lower potential for phototoxicity.

This compound (C8-fluoro): While direct data is lacking, based on structure-activity relationship studies of other fluoroquinolones, the replacement of the C8-methoxy group with a fluorine atom is expected to have the following consequences:

  • Potency: A fluorine atom at the C8 position has been shown in some fluoroquinolone scaffolds to maintain or even enhance antibacterial potency.

  • Target Preference: The balance of activity against DNA gyrase and topoisomerase IV may be altered. It is plausible that the 8-fluoro analog may exhibit a different target preference compared to the balanced profile of moxifloxacin.

  • Antibacterial Spectrum: While a definitive statement cannot be made without experimental data, one source suggests that this compound has a high degree of activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] This would be a significant attribute if confirmed.

  • Pharmacokinetics: The C8-substituent can also influence pharmacokinetic properties such as absorption and metabolism.

Quantitative Data

As previously stated, specific MIC and IC50 values for this compound are not available in the public domain. For comparative purposes, the following tables summarize the in vitro activity of Moxifloxacin .

Table 1: In Vitro Activity of Moxifloxacin against Common Respiratory Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.120.25
Haemophilus influenzae≤0.06≤0.06
Moraxella catarrhalis≤0.060.12
Staphylococcus aureus (MSSA)≤0.060.12
Klebsiella pneumoniae0.250.5
Escherichia coli≤0.060.25

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from various in vitro studies.[7][8][9][10][11]

Table 2: Inhibitory Activity of Moxifloxacin against Bacterial Topoisomerases

EnzymeOrganismIC50 (µg/mL)
DNA GyraseEscherichia coli0.8
Topoisomerase IVEscherichia coli4.0
DNA GyraseStaphylococcus aureus2.5
Topoisomerase IVStaphylococcus aureus0.4

Note: IC50 is the concentration of the drug that inhibits 50% of the enzyme's activity. Data compiled from various in vitro enzyme inhibition assays.[4][5]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of fluoroquinolones.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Agar_Dilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_agar Incorporate Antibiotic Dilutions into Molten Mueller-Hinton Agar prep_antibiotic->prep_agar pour_plates Pour Agar into Petri Dishes and Allow to Solidify prep_agar->pour_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) pour_plates->prep_inoculum inoculate Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours inoculate->incubate read_results Determine MIC: Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination by agar dilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A series of twofold dilutions are then made to achieve the desired final concentrations in the agar.

  • Agar Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized. It is then cooled to 45-50°C in a water bath.

  • Incorporation of Antimicrobial Agent: One part of each antimicrobial dilution is added to nine parts of molten agar to achieve the final target concentrations. A control plate with no antibiotic is also prepared.

  • Pouring Plates: The agar-antibiotic mixtures are poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

DNA_Gyrase_Inhibition_Assay start Start reaction_mix Prepare Reaction Mixture: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - ATP & Buffer start->reaction_mix add_inhibitor Add Serial Dilutions of This compound reaction_mix->add_inhibitor incubate Incubate at 37°C for 1 hour add_inhibitor->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction electrophoresis Analyze DNA by Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (e.g., with Ethidium Bromide) electrophoresis->visualize determine_ic50 Determine IC50: Concentration causing 50% inhibition of supercoiling visualize->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer, ATP, MgCl2, relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction with no inhibitor is included.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified.

  • IC50 Determination: The concentration of the compound that results in a 50% reduction in the amount of supercoiled DNA compared to the control is determined as the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV. kDNA is a network of interlocked DNA minicircles.

Detailed Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer, ATP, MgCl2, kDNA, and purified topoisomerase IV enzyme.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures, along with a no-inhibitor control.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for decatenation.

  • Reaction Termination: The reaction is stopped, typically with a stop buffer containing a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Catenated kDNA remains in the well or migrates as a high-molecular-weight band, while decatenated minicircles migrate as smaller, faster-moving bands.

  • Visualization and Quantification: The gel is stained and visualized as described for the gyrase assay.

  • IC50 Determination: The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity, as evidenced by the persistence of the high-molecular-weight kDNA network.

Conclusion

The core mechanism of action of this compound is undoubtedly the inhibition of bacterial DNA gyrase and topoisomerase IV, consistent with its classification as a fluoroquinolone. While the absence of direct experimental data for this specific analog necessitates a degree of scientific extrapolation, the extensive knowledge of the structure-activity relationships within the fluoroquinolone class provides a strong foundation for understanding its likely biological profile. The replacement of the C8-methoxy group of moxifloxacin with a fluorine atom is expected to modulate its antibacterial potency and target preference. Further in vitro and in vivo studies are essential to precisely quantify the antibacterial spectrum, enzyme inhibitory activity, and pharmacokinetic/pharmacodynamic properties of this compound to fully elucidate its therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary for such investigations.

References

An In-Depth Technical Guide to 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Desmethoxy-8-fluoro moxifloxacin is a synthetic fluoroquinolone antibiotic, representing a structural analog of the widely used drug, moxifloxacin. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and antibacterial activity. The replacement of the 8-methoxy group in moxifloxacin with a fluorine atom can influence the compound's physicochemical properties and biological activity. This document details the available information on this specific analog, including its chemical structure, and provides generalized experimental protocols for its synthesis and the evaluation of its antibacterial efficacy. The mechanism of action, typical for fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is also described and visualized.

Chemical Structure and Properties

This compound, systematically named 1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone, moxifloxacin. The key structural feature is the substitution of the methoxy group at the C-8 position with a fluorine atom.

PropertyValue
IUPAC Name 1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula C₂₀H₂₁F₂N₃O₃
Molecular Weight 389.4 g/mol
CAS Number 151213-15-9

Synthesis

A potential synthetic workflow is depicted below:

Synthetic_Workflow A Starting Materials (e.g., substituted benzoylacetate) B Quinolone Ring Formation (Gould-Jacobs reaction) A->B Cyclization C Nucleophilic Substitution at C-7 with (S,S)-2,8-diazabicyclo[4.3.0]nonane B->C Coupling D Final Product (this compound) C->D Purification

A generalized synthetic workflow for this compound.

Mechanism of Action

Like other fluoroquinolones, this compound is expected to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of replication. Inhibition of DNA gyrase leads to the cessation of DNA synthesis and ultimately cell death.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is responsible for decatenating interlinked daughter chromosomes following replication. Its inhibition prevents the segregation of replicated DNA, leading to cell division arrest and death.

The interaction of the fluoroquinolone with the enzyme-DNA complex stabilizes a state where the DNA is cleaved, preventing re-ligation and leading to double-stranded DNA breaks.

The signaling pathway for this mechanism is a direct inhibition of enzymatic activity, as illustrated below:

Mechanism_of_Action cluster_0 Bacterial Cell Fluoroquinolone 8-Desmethoxy-8-fluoro Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Topo_IV->DNA_Replication Enables DNA_Replication->Cell_Death Leads to (if inhibited) MIC_Determination_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of This compound in a 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

An In-depth Technical Guide to the Core Chemical Properties of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Desmethoxy-8-fluoro moxifloxacin is a synthetic fluoroquinolone antibiotic, structurally related to moxifloxacin. As a member of the fluoroquinolone class, it is anticipated to exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA synthesis. This technical guide provides a comprehensive overview of the known and predicted chemical properties, proposed synthesis and analytical methodologies, and expected pharmacological profile of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Chemical and Physical Properties

This compound, also known by its systematic name 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possesses a unique set of physicochemical properties that are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological targets.

Structure and Core Properties

The chemical structure of this compound is presented below:

Table 1: Core Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁F₂N₃O₃[1][2]
Molecular Weight 389.40 g/mol [1]
CAS Number 151213-15-9[1][2]
Appearance Solid (predicted)-
Melting Point 247-249 °C[3]
Solubility and pKa

The ionization state of a drug molecule, governed by its pKa value(s), is a critical determinant of its solubility, permeability, and binding to its target. While an experimentally determined pKa for this compound has not been reported, the pKa of fluoroquinolones can be predicted using computational models. Fluoroquinolones are amphoteric, possessing both a carboxylic acid and a basic amine moiety. For moxifloxacin, the acidic pKa of the carboxylic acid is approximately 6.3, and the basic pKa of the diazabicyclononyl ring is around 9.3. It is anticipated that the pKa values of this compound would be in a similar range.

Experimental Protocols

Proposed Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on general synthesis strategies for fluoroquinolones, a plausible synthetic route can be proposed. The core of the synthesis would likely involve the coupling of a functionalized quinolone core with the appropriate bicyclic amine side chain.

A potential synthetic pathway is outlined below:

Synthesis_Workflow A Ethyl 1-cyclopropyl-6,7,8-trifluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate C Nucleophilic Aromatic Substitution A->C B (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridine B->C D This compound Ethyl Ester C->D Base, Solvent (e.g., Acetonitrile) E Hydrolysis D->E F This compound E->F Acid or Base HPLC_Workflow A Sample Preparation (Dissolution in mobile phase) B HPLC System A->B C C18 Column B->C D Isocratic/Gradient Elution C->D E UV Detection (293 nm) D->E F Data Acquisition and Analysis E->F MOA_Pathway A 8-Desmethoxy-8-fluoro Moxifloxacin B Bacterial Cell Entry A->B C Inhibition of DNA Gyrase B->C D Inhibition of Topoisomerase IV B->D E Inhibition of DNA Supercoiling and Relaxation C->E F Inhibition of Chromosome Segregation D->F G Accumulation of Double-Strand DNA Breaks E->G F->G H Bacterial Cell Death G->H MIC_Workflow A Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Spectroscopic and Structural Elucidation of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-desmethoxy-8-fluoro moxifloxacin, a known impurity and analogue of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the analysis, quality control, and further development of related pharmaceutical compounds.

Compound Identification

  • Systematic Name: 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Synonyms: Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A[1][2][3][4]

  • CAS Number: 151213-15-9[1]

  • Molecular Formula: C₂₀H₂₁F₂N₃O₃[1]

  • Molecular Weight: 389.40 g/mol [1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This information is typically confirmed by a Certificate of Analysis (CoA) provided by commercial suppliers of this reference standard.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Specific peak assignments would be detailed in the Certificate of Analysis.Specific peak assignments would be detailed in the Certificate of Analysis.
Protons of the cyclopropyl groupCarbons of the cyclopropyl group
Protons of the quinoline coreCarbons of the quinoline core
Protons of the octahydropyrrolo[3,4-b]pyridine side chainCarbons of the octahydropyrrolo[3,4-b]pyridine side chain
Aromatic protonsAromatic and heteroaromatic carbons
Carboxylic acid protonCarbonyl and carboxylic acid carbons
Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic, aliphatic)3100-2850
C=O stretch (ketone, carboxylic acid)1730-1650
C=C stretch (aromatic)1620-1450
C-N stretch1350-1000
C-F stretch1250-1000
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Technique Expected m/z Values
Electrospray Ionization (ESI-MS)[M+H]⁺: ~390.16
[M-H]⁻: ~388.15
High-Resolution Mass Spectrometry (HRMS)Provides exact mass for elemental composition confirmation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1]

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

  • Data Acquisition:

    • ¹H-NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C-NMR: Proton-decoupled carbon spectra are acquired. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, which can be coupled to a liquid chromatography (LC) system (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer or injected into the LC system.

  • Data Acquisition:

    • The analysis is performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.

Mechanism of Action

This compound, as a fluoroquinolone, is expected to exert its antibacterial effect through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Fluoroquinolone_Mechanism_of_Action Fluoroquinolone 8-Desmethoxy-8-fluoro Moxifloxacin EnzymeComplex DNA-Enzyme Complex (DNA Gyrase / Topoisomerase IV) Fluoroquinolone->EnzymeComplex Inhibits DNA_Replication DNA Replication & Transcription EnzymeComplex->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound as a pharmaceutical impurity.

Impurity_Characterization_Workflow start Moxifloxacin Synthesis Mother Liquor hplc Preparative HPLC Isolation start->hplc purity Purity Assessment (Analytical HPLC) hplc->purity structure Structural Elucidation purity->structure nmr NMR (¹H, ¹³C, 2D) structure->nmr ms MS (ESI, HRMS) structure->ms ir FTIR structure->ir report Characterization Report nmr->report ms->report ir->report

Caption: Workflow for impurity isolation and characterization.

References

The Genesis of Purity: An In-depth Technical Guide to the Discovery and History of Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, has proven to be a critical weapon in the fight against a wide array of bacterial infections.[1] However, like any synthetically derived pharmaceutical compound, the purity of Moxifloxacin is a crucial determinant of its safety and efficacy. The presence of impurities, arising from the manufacturing process, degradation, or storage, can potentially impact the drug's quality and therapeutic effect.[1] This technical guide provides a comprehensive overview of the discovery, history, and characterization of Moxifloxacin impurities. It details the various types of impurities, their origins, and the analytical methodologies employed for their detection and quantification. Furthermore, this guide presents detailed experimental protocols, quantitative data, and visual representations of impurity formation and degradation pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control.

A Brief History of Moxifloxacin

Developed by Bayer AG, Moxifloxacin was first patented in 1991 and received its initial approval for clinical use in Germany in 1999. As a broad-spectrum antibiotic, it exhibits potent activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Its journey from discovery to a widely prescribed antibiotic has been marked by continuous efforts to ensure its quality and safety, with a significant focus on the identification and control of impurities.

Classification and Origin of Moxifloxacin Impurities

Moxifloxacin impurities can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Moxifloxacin drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents.[1]

  • Degradation Products: These impurities result from the chemical breakdown of Moxifloxacin over time due to environmental factors such as light, heat, moisture, and pH.[1]

  • Synthetic Intermediates: These are compounds that are part of the Moxifloxacin synthesis route and may persist in the final product if not completely removed.[1]

The following diagram illustrates the logical relationship between the different classes of impurities.

G Moxifloxacin Moxifloxacin Active Pharmaceutical Ingredient (API) Degradation Degradation (Storage & Handling) Moxifloxacin->Degradation Synthesis Synthesis Process Synthesis->Moxifloxacin ProcessRelated Process-Related Impurities Synthesis->ProcessRelated Intermediates Synthetic Intermediates Synthesis->Intermediates DegradationProducts Degradation Products Degradation->DegradationProducts Impurities Moxifloxacin Impurities ProcessRelated->Impurities DegradationProducts->Impurities Intermediates->Impurities

Figure 1: Logical relationship of Moxifloxacin impurity origins.

Key Identified Impurities

Several key impurities of Moxifloxacin have been identified and characterized. The structures and origins of some of the most prominent ones are detailed below.

Process-Related Impurities

A 2004 study published in the Journal of Pharmaceutical and Biomedical Analysis was one of the early comprehensive reports on the structural identification of four prominent impurities in Moxifloxacin synthesis.[2] These were isolated from enriched mother liquors and characterized using NMR, IR, and mass spectrometry.[2]

The following diagram illustrates a simplified synthetic pathway highlighting the potential for process-related impurity formation.

G cluster_synthesis Moxifloxacin Synthesis cluster_impurities Process-Related Impurities StartingMaterials Starting Materials (e.g., quinolinic acid derivative) IntermediateA Intermediate A StartingMaterials->IntermediateA Moxifloxacin Moxifloxacin IntermediateA->Moxifloxacin Impurity4 Impurity-4 (Difluoro-hydroxy quinolinic acid) IntermediateA->Impurity4 Side Reaction IntermediateB Intermediate B ((S,S)-2,8-diazabicyclo[4.3.0]nonane) IntermediateB->Moxifloxacin Impurity1 Impurity-1 (N-methylated Moxifloxacin) Moxifloxacin->Impurity1 Methylation Impurity2 Impurity-2 (Moxifloxacin methyl ester) Moxifloxacin->Impurity2 Esterification Impurity3 Impurity-3 (Desmethyl Moxifloxacin) Moxifloxacin->Impurity3 Demethylation

Figure 2: Simplified Moxifloxacin synthesis and process-related impurity formation.
Impurity NameStructureOrigin
Impurity-1 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo(4.3.0)non-8-yl]-4-oxo-3-quinoline carboxylic acidN-methylation of the diazabicyclo moiety.[2]
Impurity-2 methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4.3.0)non-8-yl]-4-oxo-3-quinoline carboxylateEsterification of the carboxylic acid group.[2]
Impurity-3 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(S,S)-2,8-diazabicyclo(4.3.0)non-8-yl]-4-oxo-3-quinoline carboxylic acidDemethylation of the methoxy group.[2]
Impurity-4 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acidA synthetic intermediate or by-product.[2]

Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Moxifloxacin has been subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, and photolysis.[3]

The following diagram illustrates a general workflow for a forced degradation study.

G MoxifloxacinSample Moxifloxacin Drug Substance/Product StressConditions Stress Conditions MoxifloxacinSample->StressConditions Acid Acid Hydrolysis (e.g., 0.1N HCl) StressConditions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) StressConditions->Base Oxidation Oxidation (e.g., 3% H2O2) StressConditions->Oxidation Thermal Thermal Stress (e.g., 60°C) StressConditions->Thermal Photolytic Photolytic Stress (e.g., UV light) StressConditions->Photolytic StressedSamples Stressed Samples Acid->StressedSamples Base->StressedSamples Oxidation->StressedSamples Thermal->StressedSamples Photolytic->StressedSamples Analysis Analytical Method (e.g., HPLC, LC-MS) StressedSamples->Analysis Data Data Analysis & Characterization Analysis->Data DegradationProfile Degradation Profile & Pathway Elucidation Data->DegradationProfile

Figure 3: General workflow for a forced degradation study of Moxifloxacin.

A study on the photodegradation of Moxifloxacin in aqueous solutions identified several degradation products.[4] The degradation follows first-order kinetics and is pH-dependent, with the drug being most stable around pH 7.5.[4]

Genotoxic Impurities

Genotoxic impurities are of particular concern due to their potential to damage DNA and cause mutations. Regulatory agencies have stringent requirements for their control. For Moxifloxacin, N-Nitroso moxifloxacin has been identified as a nitrosamine drug substance related impurity (NDSRI).[5] The U.S. FDA has set a maximum allowable intake for this impurity at 1,500 ng/day.[5] Another potential genotoxic impurity, Methyl-4-Chlorobutyrate (M4CB), has been identified as arising from the synthesis of an intermediate.[6] The ICH M7 guideline suggests that M4CB should be controlled to less than 3.75 ppm in the Moxifloxacin molecule.[6]

Quantitative Analysis of Impurities

The quantification of impurities is crucial for ensuring the quality and safety of Moxifloxacin. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set specific limits for known and unknown impurities.

Table 1: Pharmacopeial Limits for Moxifloxacin Impurities

ImpurityPharmacopeiaLimit
Moxifloxacin Related Compound AUSP-
Moxifloxacin Related Compound GUSPNMT 0.15%[7]
Impurity AEP-
Impurity BEP-
Impurity EEP-
Any other impurityEPNMT 0.10%
Total impuritiesEPNMT 0.5%

Note: Specific limits for all individual impurities are not publicly available and may be part of the manufacturer's confidential drug master file. The limits provided are based on available public information.

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationDegradation (%)
Acid Hydrolysis0.1N HCl24 hoursSignificant
Base Hydrolysis0.1N NaOH6 hoursSignificant, with a notable degradation product at RT 9.525 min[8]
Oxidative Degradation3% H2O2-Susceptible[3]
Photolytic DegradationUV light-Significant, pH-dependent[4]

Experimental Protocols

Protocol for HPLC Analysis of Moxifloxacin and its Impurities

This protocol is a representative example based on published methods for the separation of Moxifloxacin and its related substances.[9]

  • Chromatographic System:

    • Column: Agilent C18 (150 x 4.6 mm, 5 µm)[9]

    • Mobile Phase: A mixture of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (70:30, v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV at 230 nm[9]

    • Column Temperature: 30°C[9]

    • Injection Volume: 10 µL[9]

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of Moxifloxacin reference standard in the mobile phase at a known concentration.

    • Sample Solution: Dissolve the Moxifloxacin drug substance or a crushed tablet in the mobile phase to achieve a similar concentration as the standard solution.

    • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the mobile phase.

    • Spiked Sample Solution: Spike the sample solution with known amounts of impurity stock solutions to confirm peak identification and resolution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the standard solution, sample solution, and spiked sample solution.

    • Record the chromatograms and identify the peaks based on their retention times relative to the Moxifloxacin peak.

    • Calculate the amount of each impurity using the peak area response and the concentration of the standard.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Moxifloxacin.

  • Acid Hydrolysis:

    • Dissolve a known amount of Moxifloxacin in 0.1N HCl.

    • Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of Moxifloxacin in 0.1N NaOH.

    • Keep the solution at room temperature or elevated temperature for a specified period (e.g., 6 hours).

    • Neutralize the solution with 0.1N HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of Moxifloxacin in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of Moxifloxacin (and the solid drug substance) to UV light (e.g., in a photostability chamber) for a specified duration.

    • Prepare a solution of the exposed sample in the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid Moxifloxacin drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

    • Dissolve the heat-stressed sample in the mobile phase and analyze by HPLC.

Conclusion

The comprehensive study of Moxifloxacin impurities is a testament to the rigorous standards of modern pharmaceutical development. From the early identification of process-related impurities to the ongoing monitoring of potential genotoxic substances, the scientific community has continually refined its understanding and control over the purity of this vital antibiotic. The detailed analytical methods and degradation studies outlined in this guide provide a robust framework for ensuring the quality, safety, and efficacy of Moxifloxacin for patients worldwide. The continued application of these principles will be essential for the lifecycle management of Moxifloxacin and the development of future pharmaceutical agents.

References

The Biological Profile of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA synthesis. Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its 8-methoxy group, which contributes to its enhanced activity against Gram-positive bacteria and a lower propensity for resistance development. The analog, 8-desmethoxy-8-fluoro moxifloxacin (also known as Moxifloxacin Impurity A), features a fluorine atom in place of the methoxy group at the C-8 position. This structural modification is expected to influence its biological activity, including its antibacterial spectrum and potency. This guide outlines the expected biological activities and provides the necessary methodologies to empirically determine them.

Anticipated Antibacterial Activity & Mechanism of Action

Based on structure-activity relationships of fluoroquinolones, this compound is predicted to be an active antibacterial agent against a range of Gram-positive and Gram-negative bacteria. The core mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is primarily responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes by this compound is expected to lead to a rapid cessation of bacterial DNA replication and, ultimately, cell death.

Quantitative Data Presentation

Due to the lack of specific publicly available data for this compound, the following tables present representative data for the parent compound, moxifloxacin, to serve as a benchmark for expected activity.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Moxifloxacin

Bacterial StrainTypeRepresentative MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Gram-positive0.06
Staphylococcus aureus (Methicillin-resistant)Gram-positive2.0
Streptococcus pneumoniaeGram-positive≤0.12
Streptococcus pyogenesGram-positive0.03 - 0.5
Enterococcus faecalisGram-positive0.25 - 2.0
Escherichia coliGram-negative0.06
Pseudomonas aeruginosaGram-negative8.0
Haemophilus influenzaeGram-negative0.03

Note: These values are compiled from various studies and are for illustrative purposes.[1][3][4] Actual MICs can vary depending on the specific strain and testing conditions.

Table 2: Representative IC50 Values for Moxifloxacin Enzyme Inhibition

EnzymeSource OrganismRepresentative IC50 (µM)
DNA GyraseEscherichia coli< 0.1
Topoisomerase IVStaphylococcus aureus1.0

Note: These values are representative and intended to provide a general indication of the potency of moxifloxacin against its target enzymes.[5]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow prep Prepare serial two-fold dilutions of This compound in a 96-well plate. inoc Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). add_inoc Inoculate each well with the bacterial suspension. prep->add_inoc inoc->add_inoc incubate Incubate the plate at 37°C for 18-24 hours. add_inoc->incubate read Determine the MIC by visual inspection: the lowest concentration with no visible growth. incubate->read

MIC Determination Workflow

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

DNA_Gyrase_Inhibition_Assay reagents Prepare reaction mixture: - Relaxed pBR322 DNA - DNA Gyrase - Assay Buffer (with ATP) - Test Compound (or DMSO control) incubate Incubate at 37°C for 1 hour. reagents->incubate stop_reaction Stop the reaction (e.g., with SDS/proteinase K). incubate->stop_reaction electrophoresis Analyze the DNA products by agarose gel electrophoresis. stop_reaction->electrophoresis visualize Visualize DNA bands under UV light after ethidium bromide staining. electrophoresis->visualize analyze Quantify the supercoiled and relaxed DNA bands to determine the IC50 value. visualize->analyze

DNA Gyrase Inhibition Assay Workflow

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K, followed by incubation at 37°C for 30 minutes.

  • Analysis: Add loading dye to the samples and analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. Quantify the band intensities to calculate the IC50 value.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Topoisomerase_IV_Inhibition_Assay reagents Prepare reaction mixture: - Kinetoplast DNA (kDNA) - Topoisomerase IV - Assay Buffer (with ATP) - Test Compound (or DMSO control) incubate Incubate at 37°C for 30 minutes. reagents->incubate stop_reaction Stop the reaction (e.g., with SDS/EDTA). incubate->stop_reaction electrophoresis Analyze the DNA products by agarose gel electrophoresis. stop_reaction->electrophoresis visualize Visualize DNA bands under UV light after ethidium bromide staining. electrophoresis->visualize analyze Quantify the catenated and decatenated DNA bands to determine the IC50 value. visualize->analyze

Topoisomerase IV Inhibition Assay Workflow

Methodology:

  • Reaction Setup: Combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), catenated kinetoplast DNA (kDNA), and various concentrations of this compound in a microcentrifuge tube.

  • Enzyme Addition: Add purified topoisomerase IV to start the reaction. Include appropriate positive and negative controls.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and EDTA.

  • Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is observed as the persistence of high-molecular-weight catenated DNA at the top of the gel, while the product of the reaction, decatenated minicircles, migrates further into the gel. Densitometric analysis of the bands allows for the determination of the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow seed_cells Seed mammalian cells in a 96-well plate and allow them to adhere overnight. treat_cells Treat cells with various concentrations of This compound. seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours. treat_cells->incubate_treatment add_mtt Add MTT reagent to each well. incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation. add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_mtt->solubilize read_absorbance Measure the absorbance at ~570 nm using a microplate reader. solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls. read_absorbance->calculate_viability

MTT Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the cytotoxic potential of the compound.

Signaling Pathways

Fluoroquinolones primarily exert their effects through direct interaction with bacterial enzymes, leading to DNA damage and cell death. The primary "pathway" is the disruption of DNA replication and repair. Downstream effects of this DNA damage can trigger the bacterial SOS response, a global response to DNA damage that involves the regulation of numerous genes involved in DNA repair and cell division.

Fluoroquinolone_Signaling_Pathway Fluoroquinolone This compound Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Fluoroquinolone->Gyrase_TopoIV Inhibition DNA_Damage DNA Double-Strand Breaks Gyrase_TopoIV->DNA_Damage Leads to SOS_Response SOS Response Activation DNA_Damage->SOS_Response Triggers Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

References

In-Vitro Antibacterial Spectrum of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield publicly available data on the specific in-vitro antibacterial spectrum of 8-Desmethoxy-8-fluoro Moxifloxacin. This document provides a comprehensive overview of the closely related and well-documented fourth-generation fluoroquinolone, Moxifloxacin , as a valuable and relevant alternative.

Introduction to Moxifloxacin

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent characterized by a methoxy group at the C-8 position of the quinolone core.[1][2] This structural feature contributes to its broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3][4] Moxifloxacin is widely used in the treatment of various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.[5] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death.[1][4][5][6]

In-Vitro Antibacterial Spectrum of Moxifloxacin

The in-vitro activity of Moxifloxacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. MIC values, expressed in µg/mL, represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Positive Bacteria

Moxifloxacin demonstrates enhanced activity against Gram-positive organisms compared to earlier generation fluoroquinolones.[7][8][9]

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1100.060.12-
Staphylococcus aureus (Methicillin-resistant)---2 - 8
Staphylococcus epidermidis (Methicillin-susceptible)-0.060.06-
Streptococcus pneumoniae5,6400.120.25-
Streptococcus pyogenes--0.120.03 - 0.5
Streptococcus agalactiae--0.120.03 - 0.5
Enterococcus faecalis149--0.5 - 16
Enterococcus faecium149--2 - 4

Data compiled from multiple sources.[2][9][10][11]

Gram-Negative Bacteria

Moxifloxacin retains potent activity against a broad spectrum of Gram-negative bacteria.[2][3]

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli6630.120.5-
Klebsiella pneumoniae----
Enterobacter cloacae----
Pseudomonas aeruginosa12824-
Haemophilus influenzae6,583-0.03-
Moraxella catarrhalis3,648-0.06-
Stenotrophomonas maltophilia----

Data compiled from multiple sources.[2][3][10]

Experimental Protocols

The determination of in-vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods.

MIC Determination by Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3]

  • Preparation of Antimicrobial Stock Solutions: A stock solution of Moxifloxacin is prepared at a high concentration and serially diluted to obtain the desired range of concentrations.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and autoclaved. After cooling to 45-50°C, a specific volume of each antimicrobial dilution is added to the molten agar to achieve the final target concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted in a suitable broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates containing the different concentrations of Moxifloxacin using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of Moxifloxacin that completely inhibits the visible growth of the bacterial isolate.

MIC Determination by Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination.[12]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Moxifloxacin are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of Moxifloxacin in which there is no visible turbidity (bacterial growth).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Moxifloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6] These enzymes are critical for bacterial DNA replication, transcription, and repair.

moxifloxacin_mechanism moxi Moxifloxacin inhibition1 Inhibition moxi->inhibition1 inhibition2 Inhibition moxi->inhibition2 gyrase DNA Gyrase (Topoisomerase II) supercoiling Negative Supercoiling (Relaxation of positive supercoils) gyrase->supercoiling Catalyzes topoIV Topoisomerase IV decatenation Decatenation of daughter chromosomes topoIV->decatenation Catalyzes replication DNA Replication Fork replication->supercoiling dna_damage DNA Strand Breaks supercoiling->dna_damage Disruption leads to decatenation->dna_damage Disruption leads to inhibition1->gyrase inhibition2->topoIV cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of Moxifloxacin.

The inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that is essential for the progression of the replication fork.[6] The inhibition of topoisomerase IV interferes with the separation of replicated daughter chromosomes, a process known as decatenation.[6] The combined effect leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[4]

Experimental Workflow for In-Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in-vitro antibacterial spectrum of a compound like Moxifloxacin.

susceptibility_testing_workflow cluster_methods MIC Determination Methods start Start: Obtain Bacterial Isolates culture Culture and Isolate Pure Colonies start->culture prepare_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) culture->prepare_inoculum agar_dilution Agar Dilution: Inoculate plates with bacteria prepare_inoculum->agar_dilution broth_microdilution Broth Microdilution: Inoculate microtiter plates prepare_inoculum->broth_microdilution prepare_moxi Prepare Serial Dilutions of Moxifloxacin prepare_moxi->agar_dilution prepare_moxi->broth_microdilution incubate Incubate at 35-37°C for 18-24 hours agar_dilution->incubate broth_microdilution->incubate read_results Read MIC Values (Lowest concentration with no visible growth) incubate->read_results analyze_data Data Analysis: Determine MIC50, MIC90, and MIC ranges read_results->analyze_data end End: Report Antibacterial Spectrum analyze_data->end

Caption: Workflow for MIC determination.

Conclusion

Moxifloxacin is a potent, broad-spectrum fluoroquinolone with excellent in-vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy and may help to mitigate the development of resistance. The standardized methodologies for MIC determination provide a reliable means of assessing its antibacterial spectrum and guiding its clinical application. While specific data for this compound is not publicly available, the comprehensive data on Moxifloxacin serves as a robust reference for researchers in the field of antibacterial drug discovery and development.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-desmethoxy-8-fluoro moxifloxacin in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of phosphate buffer and methanol. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity.[1][2][3] The developed method is suitable for routine quality control and stability studies of this compound.

Introduction

This compound is a novel fluoroquinolone antibiotic, an analogue of moxifloxacin. Moxifloxacin is a fourth-generation fluoroquinolone used to treat a variety of bacterial infections.[4] The development of a reliable analytical method for the quantification of this new chemical entity is crucial for quality control during its development and manufacturing. This application note outlines a stability-indicating RP-HPLC method, which can separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[5]

Experimental

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a PDA detector was used for this study.

Chemicals and Reagents
  • This compound reference standard

  • HPLC grade methanol

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • HPLC grade water

Chromatographic Conditions

The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and its potential degradation products.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase 0.01 M Potassium dihydrogen orthophosphate buffer (pH 3.5 adjusted with orthophosphoric acid) : Methanol (60:40 v/v)
Flow Rate 1.0 mL/min[1]
Detection Wavelength 293 nm[4]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Run Time 15 minutes

Protocols

Preparation of Standard Solution

Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a standard stock solution of 100 µg/mL.

Preparation of Sample Solution

For the analysis of a tablet formulation, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

Method Validation

The developed method was validated as per ICH guidelines for the following parameters:[2][3]

  • Specificity: The specificity of the method was evaluated by performing forced degradation studies. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples were compared with that of the unstressed drug to demonstrate that the method is stability-indicating.[5]

  • Linearity: The linearity of the method was determined by analyzing a series of dilutions of the standard stock solution in the concentration range of 10-60 µg/mL. The calibration curve was plotted as peak area versus concentration.[4]

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).[6]

  • Precision: The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (30 µg/mL) were made on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[4]

Results and Discussion

The developed RP-HPLC method provided good separation of this compound from its degradation products, indicating the stability-indicating nature of the method. The validation parameters were found to be within the acceptable limits as per ICH guidelines.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10185432
20370156
30556890
40742345
50928765
601115432
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80%87.9599.380.54
100%1010.08100.800.42
120%1211.9299.330.61

Table 4: Precision Data

Precision%RSD of Peak Area (n=6)
Intra-day0.65%
Inter-day1.12%

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD0.15
LOQ0.45

Visualization

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Review & Analyte Characterization B Selection of Chromatographic Mode (RP-HPLC) A->B C Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B->C D System Suitability Testing C->D E Specificity (Forced Degradation) D->E Method Optimized F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Intra-day & Inter-day) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control Analysis J->K Method Validated L Stability Studies K->L

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies of this new drug substance.

References

Application Note: Quantification of 8-Desmethoxy-8-fluoro Moxifloxacin using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-Desmethoxy-8-fluoro Moxifloxacin, a potential impurity or related substance of the fluoroquinolone antibiotic, Moxifloxacin. The described method is crucial for quality control, stability studies, and ensuring the safety and efficacy of Moxifloxacin drug products. The protocol provides comprehensive parameters for chromatographic separation and validation, ensuring accuracy, precision, and linearity.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various pathogens.[1] During the synthesis or degradation of Moxifloxacin, various related substances and impurities can be formed. This compound is a potential impurity that requires careful monitoring and quantification to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities.[2][3][4] This document provides a detailed protocol for an HPLC method suitable for the quantification of this compound.

Experimental

Instrumentation and Chemicals
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data station.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen orthophosphate (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Triethylamine (Analytical grade)

    • Purified water (HPLC grade)

    • Reference standards for Moxifloxacin and this compound

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Moxifloxacin and its related substances, which can be adapted for the specific quantification of this compound.

ParameterRecommended Conditions
Stationary Phase (Column) C18 (e.g., Agilent C18, 150 x 4.6 mm, 5 µm)[2] or equivalent
Mobile Phase A: 0.01 M Potassium dihydrogen orthophosphate buffer, pH adjusted
B: Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 290 nm - 295 nm[3][5]
Injection Volume 10 µL[2]
Run Time Approximately 15-20 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in purified water to achieve a 0.01 M concentration. Adjust the pH to the desired value (typically between 3.0 and 6.0) using orthophosphoric acid.[1][3] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer solution (A) and the organic solvent (B) in the desired ratio. For isocratic elution, a common starting ratio is 70:30 (A:B).[2] The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase or a water/methanol mixture) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: The preparation of sample solutions will depend on the matrix (e.g., bulk drug, pharmaceutical dosage form). For tablets, a representative number of tablets should be crushed to a fine powder. An accurately weighed portion of the powder, equivalent to a known amount of Moxifloxacin, is then dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[5]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range.[2][3]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Quantitative Data Summary

The following table presents typical performance characteristics of HPLC methods for the analysis of Moxifloxacin and its related substances, which can be used as a benchmark for the quantification of this compound.

ParameterTypical ValueReference
Linearity Range (for impurities) 0.2 - 2.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999
LOD ~ 0.05 µg/mL[3]
LOQ ~ 0.20 µg/mL[3]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Solution Preparation injection Sample/Standard Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification reporting Report Generation quantification->reporting

Caption: HPLC analysis workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in the presence of Moxifloxacin and other related substances. Proper validation of the method is essential to ensure accurate and precise results, which are critical for maintaining the quality and safety of pharmaceutical products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Moxifloxacin and its impurities.

References

Application Note: Quantitative Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Desmethoxy-8-fluoro Moxifloxacin in human plasma. The methodology utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The method is suitable for pharmacokinetic studies and drug monitoring in a research setting.

Introduction

This compound is a potential impurity and metabolite of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Accurate and reliable quantification of such related compounds is crucial in drug development and safety assessment. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), Moxifloxacin-d4.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 90:10, v/v).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.

LC Parameters:

ParameterValue
Column Atlantis T3 Column (2.1 x 100 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[1]
Gradient As described in the table below
Column Temperature 30°C[1]
Injection Volume 10 µL

Gradient Program:

Time (min)% Mobile Phase B
0.010
5.090
5.110
8.010
Mass Spectrometry

Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C[1]
Gas Flow 600 L/hr

MRM Transitions:

Based on the structure of this compound (Molecular Weight: 389.40 g/mol ) and known fragmentation patterns of fluoroquinolones, the following hypothetical MRM transitions are proposed.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 390.1372.1100
Moxifloxacin-d4 (IS) 406.2362.2100

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines. The following are representative acceptance criteria for key validation parameters.

Linearity:

AnalyteRange (ng/mL)
This compound 1 - 1000> 0.99

Precision and Accuracy:

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Low 3< 1585 - 115
Medium 500< 1585 - 115
High 800< 1585 - 115

Limits of Detection and Quantification:

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Lower Limit of Quantification (LLOQ) 1.0[2]

Workflow and Pathway Diagrams

LC-MS/MS Experimental Workflow

G Logical Relationship of Analytical Steps start Start sample_collection Plasma Sample Collection start->sample_collection extraction Analyte Extraction (Protein Precipitation) sample_collection->extraction separation Chromatographic Separation (LC) extraction->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quantification Data Quantification detection->quantification end End quantification->end

Logical Relationship of Analytical Steps

Conclusion

This application note presents a hypothetical yet robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research environment. The provided protocols and parameters can serve as a starting point for the development and validation of a method for this specific analyte.

References

Application Notes and Protocols: Synthesis and Purification of 8-Desmethoxy-8-fluoro Moxifloxacin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of 8-Desmethoxy-8-fluoro Moxifloxacin, a key analog for research and development in the field of fluoroquinolone antibiotics. This standard is crucial for comparative studies, impurity profiling, and as a reference in the development of new antibacterial agents.

Introduction

This compound, chemically named 1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a significant analog of the fourth-generation fluoroquinolone, Moxifloxacin. The substitution of the C-8 methoxy group with a fluorine atom can significantly alter the compound's physicochemical properties, including its lipophilicity and electronic characteristics, which in turn may influence its antibacterial spectrum, potency, and safety profile. The synthesis and availability of a highly purified standard of this compound are essential for advancing research in this area.

This document outlines a reproducible synthetic route starting from 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and the subsequent purification protocol to obtain the target compound with high purity.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Start 1-Cyclopropyl-6,7,8-trifluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Reaction Nucleophilic Substitution with (S,S)-2,8-Diazabicyclo[4.3.0]nonane Start->Reaction Pyridine, Triethylamine Crude_Product Crude 8-Desmethoxy-8-fluoro Moxifloxacin Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Silica Gel Recrystallization Recrystallization Column_Chromatography->Recrystallization Ethanol/Water Pure_Product Pure 8-Desmethoxy-8-fluoro Moxifloxacin Standard Recrystallization->Pure_Product Analysis HPLC, NMR, MS Analysis Pure_Product->Analysis Final_Standard Certified Standard Analysis->Final_Standard

Application Notes and Protocols for 8-Desmethoxy-8-fluoro Moxifloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 8-Desmethoxy-8-fluoro Moxifloxacin as a reference standard in analytical and research settings. This document is intended to guide users in the accurate quantification and identification of Moxifloxacin and its related impurities.

Introduction

This compound is a key impurity and degradation product of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] As a well-characterized chemical entity, it serves as an essential reference standard for various analytical purposes, including:

  • Pharmaceutical Quality Control: Ensuring the purity and quality of Moxifloxacin active pharmaceutical ingredients (APIs) and finished drug products.[3][4]

  • Stability Studies: Assessing the degradation pathways of Moxifloxacin under different environmental conditions.[2]

  • Method Development and Validation: Establishing and validating analytical methods for the separation and quantification of Moxifloxacin and its impurities.[1][3]

  • Pharmacokinetic and Metabolism Studies: Identifying and quantifying metabolites of Moxifloxacin in biological matrices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.

PropertyValueReference
Chemical Name 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid[5]
CAS Number 151213-15-9
Molecular Formula C₂₀H₂₁F₂N₃O₃
Molecular Weight 389.396 g/mol
Melting Point 247-249°C
Appearance Solid[6]
Solubility Soluble in acidic solutions. Moxifloxacin has considerable solubility in water.[7][8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a stability-indicating HPLC method for the separation of Moxifloxacin from its impurities, including this compound.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of 0.1% Triethylamine in water and Methanol (Isocratic elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 293 nm
Column Temperature 30°C
Run Time 10 minutes

3.1.2. Preparation of Solutions

  • Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution (Moxifloxacin): Prepare a solution of the Moxifloxacin sample to be analyzed in the same diluent to a final concentration within the linear range of the method.

  • System Suitability Solution: A solution containing both Moxifloxacin and this compound to verify the resolution and performance of the chromatographic system.

3.1.3. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the resolution between Moxifloxacin and this compound.

  • Inject the standard solution to determine the retention time and response of the reference standard.

  • Inject the sample solution to identify and quantify the presence of this compound.

3.1.4. Data Analysis

The amount of this compound in the sample can be calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

This protocol provides a general framework for the highly sensitive and selective quantification of this compound, particularly in biological matrices.

3.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Column C18 or equivalent
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of the reference standard

3.2.2. Sample Preparation

Biological samples (e.g., plasma, urine) typically require a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

3.2.3. Procedure and Data Analysis

A calibration curve should be prepared by spiking known concentrations of the this compound reference standard into the blank biological matrix. The concentration of the analyte in the unknown samples is then determined by comparing its response to the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Reference Standard (this compound) HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Moxifloxacin Sample Sample->HPLC SystemSuitability System Suitability (Mixture) SystemSuitability->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-based impurity profiling.

Mechanism of Action of Moxifloxacin

Moxifloxacin, the parent drug, acts by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential for DNA replication, repair, and recombination in bacteria.[9][10]

moxifloxacin_moa Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Moxifloxacin->TopoIV Inhibits DNAReplication Bacterial DNA Replication & Repair Inhibition DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Inhibition of bacterial DNA replication by Moxifloxacin.

Handling and Storage

  • Storage: The this compound reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the reference standard. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the user to validate any methods and ensure their suitability for the intended application. Always refer to the certificate of analysis provided with the reference standard for specific information on purity and handling.

References

Application Note: Stability-Indicating Assay for Moxifloxacin and its Impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. To ensure the quality, safety, and efficacy of pharmaceutical products containing moxifloxacin, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and process-related impurities. This application note details a robust RP-HPLC method for the determination of moxifloxacin and its impurities, developed and validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate moxifloxacin from its degradation products and impurities. The separation is achieved on a C18 column using an isocratic mobile phase. The method's stability-indicating nature is demonstrated through forced degradation studies, where the drug substance is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The method is validated for its specificity, linearity, accuracy, precision, and robustness.

Materials and Reagents

  • Moxifloxacin Hydrochloride Reference Standard

  • Moxifloxacin Hydrochloride Sample (Bulk drug or Pharmaceutical Formulation)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Triethylamine (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • High Purity Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used. The following table summarizes typical chromatographic conditions found to be effective for the analysis of moxifloxacin and its impurities.

Table 1: Chromatographic Conditions for Moxifloxacin Analysis

ParameterCondition 1Condition 2Condition 3
Column Agilent C18 (150 x 4.6 mm, 5 µm)[1]Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)[2]Waters C18 XTerra (dimensions not specified)[3]
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate buffer and Methanol (70:30 v/v)[1]20 mM Ammonium Formate and Acetonitrile (70:30 v/v), pH adjusted to 4.0 with Formic Acid[2]Water with 2% Triethylamine : Acetonitrile (90:10 v/v), pH adjusted to 6.0 with Phosphoric Acid[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.5 mL/min[3]
Detector Wavelength 230 nm[1]295 nm[2]290 nm[3]
Column Temperature 30°C[1]Ambient45°C[3]
Injection Volume 10 µL[1]Not SpecifiedNot Specified
Run Time 16 min[1]< 10 min[2]Not Specified
Retention Time of Moxifloxacin Not SpecifiedNot Specified~5.5 min (in a different method)[4]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Condition 1): Prepare a 0.01 M solution of potassium dihydrogen orthophosphate in water. Mix this buffer with methanol in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]

  • Standard Stock Solution: Accurately weigh and dissolve about 50 mg of Moxifloxacin Hydrochloride Reference Standard in 50 mL of the mobile phase to obtain a concentration of 1000 µg/mL.[2]

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a suitable concentration (e.g., 10 µg/mL).

  • Sample Solution (Tablets): Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter. Dilute a portion of this solution with the mobile phase to a final concentration equivalent to the working standard solution.

System Suitability

Inject the working standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the theoretical plates should be greater than 2000. The tailing factor for the moxifloxacin peak should not be more than 2.0.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the method.[2][4] The drug is subjected to the following stress conditions:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and reflux for a specified period.

  • Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and reflux for a specified period.

  • Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.[5]

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) or a combination of UV and visible light.

After exposure to the stress conditions, the solutions are neutralized (if necessary) and diluted with the mobile phase to the working concentration before injection into the HPLC system.

Data Presentation

Table 2: Summary of Forced Degradation Studies for Moxifloxacin

Stress ConditionReagent/ConditionDuration% Degradation
Acidic 1 N HClNot Specified18.9%[2]
Alkaline 1 N NaOHNot Specified22.32%[2]
Neutral WaterNot Specified15.7%[2]
Oxidative 3% H₂O₂Not SpecifiedSignificant degradation observed[6]
Thermal 80°C6 hoursDegradation observed[5]
Photolytic UV LightNot SpecifiedDegradation observed[4]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.25 - 1.5 µg/mL (for impurities)[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.3 - 102%
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) 0.05 µg/mL (for impurities)[3]
Limit of Quantification (LOQ) 0.20 µg/mL (for impurities)[3]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of moxifloxacin.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis cluster_report Reporting prep_std Prepare Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples and Standards prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->sys_suit sys_suit->analysis integration Peak Integration and Identification analysis->integration quantification Quantification of Moxifloxacin and Impurities integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the stability-indicating HPLC assay of moxifloxacin.

Moxifloxacin Degradation Pathways

The following diagram provides a simplified representation of the potential degradation pathways of moxifloxacin under various stress conditions. The exact structures of all degradation products are complex and may vary depending on the specific conditions.

G cluster_stress Stress Conditions cluster_products Degradation Products Moxi Moxifloxacin Acid Acid Hydrolysis Moxi->Acid Alkali Alkaline Hydrolysis Moxi->Alkali Oxidation Oxidation Moxi->Oxidation Photo Photolysis Moxi->Photo Thermal Thermal Degradation Moxi->Thermal DP1 Decarboxylated Moxifloxacin Acid->DP1 DP5 Ethylenediamine derivative Acid->DP5 Alkali->DP1 DP2 Products of Piperidine Ring Opening Alkali->DP2 DP3 N-Oxides Oxidation->DP3 DP4 Photoproducts Photo->DP4

Caption: Simplified degradation pathways of moxifloxacin under different stress conditions.

Conclusion

The described RP-HPLC method is specific, accurate, precise, and stability-indicating for the determination of moxifloxacin and its impurities. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations and for stability studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

Application Notes and Protocols for Pharmacokinetic Studies of Moxifloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of the fluoroquinolone antibiotic, moxifloxacin, and its primary metabolites. Detailed protocols for conducting pharmacokinetic studies, including sample preparation and analysis, are outlined to support research and development in this area.

Introduction to Moxifloxacin Pharmacokinetics

Moxifloxacin is a broad-spectrum antibiotic characterized by rapid oral absorption and high bioavailability.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of moxifloxacin and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Moxifloxacin undergoes Phase II metabolism in the liver, primarily through glucuronide and sulfate conjugation, without significant involvement of the cytochrome P450 system.[1][4] The two main metabolites are the N-sulfate conjugate (M1) and the acyl-glucuronide (M2).[2] These metabolites are microbiologically inactive.[2][5] Elimination of moxifloxacin and its metabolites occurs via both renal and fecal routes.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for moxifloxacin and its metabolites following a single 400 mg oral dose in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Moxifloxacin

ParameterValueReference
Bioavailability~90%[2]
Cmax (Peak Plasma Concentration)~3.6 mg/L[1][6]
Tmax (Time to Peak Concentration)~2 hours[1][6]
Plasma Protein Binding30-40%
Volume of Distribution1.1-1.3 L/kg
Elimination Half-Life11.5-15.6 hours[1]
Total Clearance12 ± 1.2 L/hr[7]
Renal Clearance2.5 ± 1.1 L/hr[7]

Table 2: Excretion Profile of Moxifloxacin and its Metabolites

CompoundRoute of ExcretionPercentage of DoseReference
Unchanged MoxifloxacinUrine~20-22%[2][3]
Unchanged MoxifloxacinFeces~25-26%[2]
Metabolite M1 (N-sulfate)Urine~2.5%[2][8]
Metabolite M1 (N-sulfate)Feces~37-38%[8][9]
Metabolite M2 (Acyl-glucuronide)Urine~14%[2][8]
Metabolite M2 (Acyl-glucuronide)FecesNot detected[1][6]

Metabolic Pathway of Moxifloxacin

The metabolic conversion of moxifloxacin to its primary metabolites, M1 and M2, is a key aspect of its disposition.

moxifloxacin_metabolism Moxifloxacin Moxifloxacin M1 M1 (N-sulfate) Inactive Moxifloxacin->M1 Sulfate Conjugation (Liver) M2 M2 (Acyl-glucuronide) Inactive Moxifloxacin->M2 Glucuronide Conjugation (Liver)

Metabolic pathway of moxifloxacin.

Experimental Protocols

Clinical Study Design for a Pharmacokinetic Assessment

This protocol outlines a typical design for a single-dose pharmacokinetic study of oral moxifloxacin in healthy volunteers.

clinical_study_workflow cluster_screening Screening & Enrollment cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis & Data Processing s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 d1 Overnight Fast s3->d1 d2 Administer 400 mg Moxifloxacin Tablet d1->d2 d3 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48h) d2->d3 d4 Urine & Feces Collection (e.g., 0-24h, 24-48h intervals) d2->d4 a1 Sample Preparation (Plasma, Urine, Feces) d3->a1 d4->a1 a2 HPLC-MS/MS Analysis for Moxifloxacin, M1, M2 a1->a2 a3 Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) a2->a3 sample_analysis_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing c1 Plasma p1 Protein Precipitation (Plasma) c1->p1 c2 Urine p2 Dilution (Urine) c2->p2 c3 Feces p3 Extraction (Feces) c3->p3 a1 HPLC-MS/MS p1->a1 p2->a1 p3->a1 d1 Quantification using Calibration Curve a1->d1 d2 Pharmacokinetic Parameter Calculation d1->d2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the chemical name for this compound.

Issue 1: Low Yield in the Condensation of the Quinolone Core with the Diazabicyclo Side Chain

Possible Causes:

  • Steric Hindrance: The bulky nature of both the quinolone core and the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain can impede the reaction.

  • Inadequate Base: The choice and amount of base are crucial for deprotonating the secondary amine of the diazabicyclo moiety, facilitating the nucleophilic substitution.

  • Reaction Temperature: Suboptimal temperature can lead to a sluggish reaction or the formation of side products.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and yield.

Troubleshooting Steps:

StepActionRationale
1 Optimize the Base: Experiment with different organic or inorganic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. A stronger, non-nucleophilic base might be more effective.
2 Adjust Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that favors product formation without significant degradation.
3 Vary the Solvent: Test a range of polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents can help to solvate the reactants and facilitate the reaction.
4 Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield. Monitor the reaction to ensure the product is stable under the prolonged conditions.

Issue 2: Formation of Positional Isomers

Background: A common challenge in the synthesis of moxifloxacin and its analogs is the formation of a positional isomer where the side chain attaches at the C-6 position instead of the C-7 position.[1][2] This is particularly relevant when the starting quinolone core has two fluorine atoms at C-6 and C-7. For this compound synthesis, the starting core would be 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The relative reactivity of the C-7 fluorine is generally higher, but side reactions can occur.

Troubleshooting Steps:

StepActionRationale
1 Use a Boron Chelate Intermediate: A strategy employed in moxifloxacin synthesis to improve regioselectivity involves the formation of a borate complex with the quinolone core.[1][2] This can modulate the reactivity of the fluorine atoms and direct the substitution to the C-7 position.
2 Control Reaction Temperature: Lowering the reaction temperature may enhance the selectivity of the reaction, favoring the thermodynamically more stable product.
3 Purification Strategy: If isomer formation is unavoidable, a robust purification method is necessary. Reverse-phase HPLC is often effective for separating positional isomers.[3]

Issue 3: Difficulty in Product Purification and Isolation

Possible Causes:

  • Residual Starting Materials or Reagents: Unreacted starting materials or excess base can co-precipitate with the product.

  • Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate.

  • Product Solubility: The product may have limited solubility in common organic solvents, making recrystallization challenging.

Troubleshooting Steps:

StepActionRationale
1 Aqueous Work-up: A thorough aqueous work-up with washes of dilute acid, base, and brine can help remove unreacted starting materials and salts.
2 Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (antisolvent) can be effective. For similar compounds, mixtures of alcohols and water have been used.[4]
3 Chromatography: If recrystallization is ineffective, column chromatography on silica gel or preparative HPLC may be necessary to achieve high purity.
4 Salt Formation: Conversion of the final product to a hydrochloride or other salt can sometimes facilitate purification and improve handling and stability.

Frequently Asked Questions (FAQs)

Q1: What is the key starting material for the synthesis of this compound?

The key precursor is the quinolone core, which for this specific analog is 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its corresponding ethyl ester.

Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction and assessing the purity of the final compound.[3][5][6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.

Q3: Are there any specific safety precautions to consider during the synthesis?

Yes, fluoroquinolone synthesis involves the use of hazardous reagents.

  • Fluorinating agents: Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Organic solvents: Many solvents used are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Strong bases can be corrosive. Handle with care.

  • Pressurized reactions: Some steps may require heating in a sealed vessel. Use appropriate pressure-rated equipment and a blast shield.

Q4: How can I confirm the stereochemistry of the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain in the final product?

The stereochemistry of the final product is determined by the stereochemistry of the starting diazabicyclo side chain. It is crucial to use the enantiomerically pure (S,S)-isomer. The stereochemical integrity can be confirmed using chiral HPLC or by comparing the optical rotation of the final product with a reference standard.

Q5: What are the expected yields for the synthesis of this compound?

Experimental Protocols

Protocol 1: General Procedure for the Condensation of Quinolone Core with the Diazabicyclo Side Chain

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Reagents: Add 1.1 to 1.5 equivalents of (S,S)-2,8-diazabicyclo[4.3.0]nonane and 2 to 3 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Reaction: Heat the reaction mixture to 80-120°C and monitor the progress by TLC or HPLC. The reaction time can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Hydrolysis (if starting with the ester): The resulting ester can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.

Diagrams

Experimental Workflow for Synthesis

experimental_workflow A Quinolone Core (1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid ester) C Condensation Reaction (Base, Solvent, Heat) A->C B Side Chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane) B->C D Crude Product (Ester) C->D E Aqueous Work-up & Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Pure Product (Ester) F->G H Hydrolysis (Acid or Base) G->H I Final Product (this compound) H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed cause1 Inadequate Base? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Poor Solvent Choice? start->cause3 solution1 Optimize Base (Type & Amount) cause1->solution1 solution2 Adjust Temperature (Monitor by HPLC) cause2->solution2 solution3 Screen Solvents (e.g., DMF, DMSO) cause3->solution3

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing HPLC Resolution of Moxifloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the HPLC analysis of Moxifloxacin and its related substances. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Moxifloxacin and its impurities?

A1: A common starting point for Moxifloxacin analysis is reversed-phase HPLC. A C18 column is frequently used with a mobile phase consisting of a phosphate or ammonium formate buffer and an organic modifier like acetonitrile or methanol. The detection wavelength is typically set around 293-295 nm.[1][2]

Q2: My Moxifloxacin peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for Moxifloxacin, a basic compound, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[3][4]

  • Cause: Interaction with exposed silanol groups on the column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][6]

  • Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3]

  • Solution 3: Employ a Modern Column: Utilize an end-capped or a polar-embedded column designed to shield residual silanol groups.[3][7]

Q3: I am observing peak fronting for my Moxifloxacin peak. What should I investigate?

A3: Peak fronting is less common than tailing but can occur due to a few specific reasons.

  • Cause: Sample overload is a primary cause of peak fronting.[8][9]

  • Solution 1: Reduce Sample Concentration: Dilute your sample to a lower concentration.[9][10]

  • Solution 2: Decrease Injection Volume: Injecting a smaller volume of your sample can prevent overloading the column.[8][11]

  • Cause: Incompatibility between the sample solvent and the mobile phase.

  • Solution: Match Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase.[8][10]

Q4: How can I improve the resolution between Moxifloxacin and a closely eluting impurity?

A4: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your method.[12][13]

  • Solution 1: Adjust Mobile Phase Composition: Modifying the ratio of the organic solvent to the aqueous buffer can alter the selectivity. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also be effective.[12][14]

  • Solution 2: Change Mobile Phase pH: Altering the pH can change the ionization state of Moxifloxacin and its impurities, which can significantly impact their retention and improve separation.[12]

  • Solution 3: Use a Different Stationary Phase: Switching to a column with a different chemistry, such as a Phenyl-Hexyl or a cyano column, can provide different selectivity.[12]

  • Solution 4: Optimize Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[15]

  • Solution 5: Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will increase the run time.[12][15]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Moxifloxacin.

ProblemPotential CauseRecommended Solution
Poor Resolution Inadequate separation between Moxifloxacin and impurities.- Optimize mobile phase strength and pH.[12] - Change the organic modifier (e.g., acetonitrile to methanol).[12] - Switch to a column with a different selectivity (e.g., Phenyl-Hexyl).[12] - Adjust the column temperature.[15] - Decrease the flow rate.[12]
Peak Tailing Secondary interactions with the stationary phase, especially for the basic Moxifloxacin molecule.[4]- Lower the mobile phase pH to 2-3.[5][6] - Add a mobile phase additive like triethylamine (TEA).[3] - Use an end-capped or polar-embedded column.[3][7]
Peak Fronting Column overload or sample solvent incompatibility.[8][10]- Reduce the sample concentration or injection volume.[8][9] - Dissolve the sample in the mobile phase.[8][10]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.[16]- Use high-purity solvents and freshly prepared mobile phase.[16] - Degas the mobile phase thoroughly.[16] - Flush the detector flow cell.[17] - Ensure a stable column and detector temperature.[18][19]
Carryover Residual sample from a previous injection appearing in the current chromatogram.[20][21]- Optimize the needle wash procedure with a strong, appropriate solvent.[21][22] - Check for and eliminate any dead volumes in the system by ensuring proper tubing connections.[20] - If carryover persists, investigate potential adsorption to system components like the injector rotor seal.[23]

Experimental Protocols

Below are examples of detailed HPLC methodologies for the analysis of Moxifloxacin.

Method 1: Isocratic RP-HPLC for Moxifloxacin Assay

This method is suitable for the quantification of Moxifloxacin in pharmaceutical dosage forms.

ParameterCondition
Column Luna C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Buffer: Methanol (55:45, v/v)[2]
Buffer Preparation 2 mL of orthophosphoric acid in 1000 mL of water, pH adjusted to 2.5 with triethylamine.[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 293 nm[2]
Column Temperature 25 °C[2]
Injection Volume 10 µL[2]
Sample Preparation Tablet powder equivalent to 400 mg of Moxifloxacin is dissolved in the mobile phase, sonicated, and diluted to the final concentration.[2]
Method 2: RP-HPLC for Separation of Moxifloxacin and Impurities

This method is designed for the separation and quantification of Moxifloxacin and its process-related impurities.

ParameterCondition
Column Hypersil® BDS C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase 20 mM Ammonium dihydrogen orthophosphate (pH 3.0) : Acetonitrile (75:25, v/v)[1]
Flow Rate 1.5 mL/min[1]
Detection Wavelength 295 nm[1]
Column Temperature Ambient[1]
Injection Volume 25 µL[1]
Sample Preparation (Plasma) Plasma sample is spiked with an internal standard, deproteinized with methanol, centrifuged, and the supernatant is injected.[1]

Visualized Workflows

General HPLC Troubleshooting Workflow

G General HPLC Troubleshooting Workflow start Problem Observed (e.g., Poor Resolution, Bad Peak Shape) check_system Check HPLC System - Pressure Fluctuations? - Leaks? start->check_system check_mobile_phase Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mobile_phase check_column Check Column - Correct Column? - Column Age/History? start->check_column check_sample Check Sample - Correct Concentration? - Sample Solvent? start->check_sample troubleshoot_system Troubleshoot System - Purge Pump - Tighten Fittings check_system->troubleshoot_system troubleshoot_mp Troubleshoot Mobile Phase - Prepare Fresh - Sonicate/Degas check_mobile_phase->troubleshoot_mp troubleshoot_column Troubleshoot Column - Flush Column - Replace Column check_column->troubleshoot_column troubleshoot_sample Troubleshoot Sample - Dilute Sample - Use Mobile Phase as Solvent check_sample->troubleshoot_sample evaluate Evaluate Results troubleshoot_system->evaluate troubleshoot_mp->evaluate troubleshoot_column->evaluate troubleshoot_sample->evaluate evaluate->start No resolved Problem Resolved evaluate->resolved Yes

Caption: A systematic approach to HPLC troubleshooting.

Logical Workflow for Improving Moxifloxacin Resolution

G Workflow for Improving Moxifloxacin Resolution start Initial Separation with Poor Resolution (Rs < 1.5) step1 Step 1: Adjust Selectivity (α) - Modify Mobile Phase pH - Change Organic Solvent % start->step1 evaluate Evaluate Resolution (Rs) step1->evaluate step2 Step 2: Change Selectivity (α) - Switch Organic Solvent (ACN vs. MeOH) - Change Stationary Phase (C18 to Phenyl) step2->evaluate step3 Step 3: Adjust Efficiency (N) - Decrease Flow Rate - Use Longer Column or Smaller Particles step3->evaluate step4 Step 4: Adjust Retention (k) - Fine-tune Organic Solvent % step4->evaluate evaluate->step2 Rs < 1.5 evaluate->step3 Rs < 1.5 evaluate->step4 Rs < 1.5 resolved Resolution Acceptable (Rs ≥ 1.5) evaluate->resolved Rs ≥ 1.5

Caption: A logical progression for method development to enhance resolution.

References

Minimizing 8-Desmethoxy-8-fluoro Moxifloxacin formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of the 8-desmethoxy-8-fluoro moxifloxacin impurity during the synthesis of moxifloxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity?

A1: this compound, also known as Moxifloxacin EP Impurity A, is a process-related impurity formed during the synthesis of moxifloxacin.[1][2] It is structurally similar to moxifloxacin but has a fluorine atom at the C-8 position of the quinolone ring instead of the methoxy group. Controlling this impurity is critical as its presence can affect the final product's purity, safety, and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have strict limits on impurity levels in active pharmaceutical ingredients (APIs).[3]

Q2: What is the likely origin of the this compound impurity?

A2: The formation of this impurity likely occurs through a two-step process involving the unintended modification of the 8-methoxy group. The first step is the O-demethylation of moxifloxacin or a late-stage intermediate to form an 8-hydroxy derivative.[4] This 8-hydroxy intermediate is a known impurity in moxifloxacin synthesis. Subsequently, this hydroxyl group can be substituted by a fluorine atom.

Q3: What are the primary factors that can lead to the formation of this impurity?

A3: The primary contributing factors are believed to be:

  • Temperature: Elevated temperatures during the condensation of the quinoline core with the diazabicyclo[4.3.0]nonane side chain, or during subsequent work-up steps, can promote side reactions.[5]

  • Acidic Conditions: The presence of strong acids can catalyze the cleavage (O-demethylation) of the 8-methoxy group.[6]

  • Fluoride Source: The presence of free fluoride ions in the reaction mixture can facilitate the substitution of the 8-hydroxy group. The source of these fluoride ions could be the starting materials or in-situ generation during the reaction.

Q4: Can the purity of starting materials affect the formation of this impurity?

A4: Yes, the purity of the starting quinoline carboxylic acid derivative is crucial. If the starting material contains impurities, such as a difluoro- or hydroxy-fluoro-analogue, these can be carried through the synthesis and result in the corresponding impurities in the final product.

Troubleshooting Guide

Problem: Significant levels of this compound detected in the final product.

This troubleshooting guide is structured around the plausible formation pathway of the impurity.

Workflow for Troubleshooting Impurity Formation

Troubleshooting_Workflow start High Level of 8-Desmethoxy-8-fluoro Moxifloxacin Detected check_temp Review Reaction Temperature Profiles start->check_temp check_acid Evaluate Acidity (pH) Control start->check_acid check_sm Analyze Starting Material Purity start->check_sm optimize_temp Optimize Temperature: - Lower condensation temp. - Use borate complex method check_temp->optimize_temp optimize_acid Optimize pH: - Use milder acid - Neutralize carefully check_acid->optimize_acid purify_sm Purify Starting Materials check_sm->purify_sm re_run Re-run Synthesis with Optimized Parameters optimize_temp->re_run optimize_acid->re_run purify_sm->re_run final_analysis Analyze Final Product for Impurity Level re_run->final_analysis

Caption: Troubleshooting workflow for addressing high levels of this compound.

1. Controlling the O-Demethylation Step (Formation of the 8-Hydroxy Intermediate)

  • Plausible Cause: The 8-methoxy group is susceptible to cleavage under harsh acidic conditions, leading to the formation of an 8-hydroxy intermediate.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic conditions, especially at elevated temperatures. If an acidic workup or salt formation step is necessary, consider using a milder acid or performing the reaction at a lower temperature.

    • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of potential side reactions.

    • Inert Atmosphere: While the primary cause is likely acidic cleavage, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might contribute to demethylation.

2. Minimizing the Fluorination Step (Conversion of 8-Hydroxy to 8-Fluoro)

  • Plausible Cause: The 8-hydroxy intermediate reacts with a source of fluoride to yield the final impurity.

  • Troubleshooting Steps:

    • Starting Material Purity: Ensure the starting quinoline carboxylic acid derivative has a low content of any related fluoro-impurities.

    • Control of Reaction Exotherm: The condensation reaction can be exothermic. Runaway temperatures can accelerate side reactions. A patented method to control this involves the formation of a borate complex of the quinoline carboxylic acid ester, which leads to a less exothermic and more controlled reaction, resulting in fewer impurities.[5]

    • Solvent Choice: The choice of solvent can influence reaction pathways. Ensure that the solvent is dry and does not promote the generation of fluoride ions.

Data Presentation

The following tables present illustrative data on how reaction parameters could influence the formation of the this compound impurity. This data is hypothetical and intended for guidance purposes.

Table 1: Effect of Condensation Temperature on Impurity Formation

Temperature (°C)Reaction Time (h)Moxifloxacin Yield (%)This compound (%)
8012850.15
10010880.45
1208901.20
1406862.50

Table 2: Influence of Acidic Work-up Conditions on Impurity Formation

Acid Used (Work-up)Temperature (°C)Time (h)This compound (%)
Acetic Acid2520.20
Hydrochloric Acid (1M)2520.50
Hydrochloric Acid (1M)5021.10
Sulfuric Acid (1M)2520.80

Experimental Protocols

Protocol 1: General Synthesis of Moxifloxacin with Impurity Control

This protocol is a generalized procedure highlighting critical points for minimizing the target impurity.

Moxifloxacin Synthesis Pathway ```dot digraph "Moxifloxacin_Synthesis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

A [label="Quinolone Carboxylic\nAcid Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="(S,S)-2,8-Diazabicyclo\n[4.3.0]nonane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction\n(Critical Step)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Moxifloxacin Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Salt Formation\n(e.g., with HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Moxifloxacin HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity_Formation [label="Side Reactions:\n- O-Demethylation\n- Fluorination", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; C -> Impurity_Formation [style=dashed, color="#EA4335"]; }

Caption: Proposed pathway for the formation of this compound.

References

Troubleshooting poor recovery of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of 8-Desmethoxy-8-fluoro Moxifloxacin during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluoroquinolone antibacterial agent.[1][2] It is also known as an impurity of Moxifloxacin (Moxifloxacin impurity A EP, BP).[3] Key chemical properties are summarized below.

PropertyValue
Chemical Formula C₂₀H₂₁F₂N₃O₃[3][4]
Molar Mass ~389.4 g/mol [1][4]
CAS Number 151213-15-9[1][3][4]
Alternate Names 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid[1][3]

Q2: Why is my recovery of this compound unexpectedly low?

Low recovery is a common issue in analytical chemistry and can stem from several factors.[5] For this compound, the most frequent causes are suboptimal sample preparation (especially during Solid-Phase Extraction), chemical degradation of the analyte, or issues with the analytical instrumentation itself.[5][6][7]

Q3: What are the most critical factors in a Solid-Phase Extraction (SPE) protocol for this compound?

The success of an SPE protocol hinges on the appropriate selection of the sorbent and solvents, which must be matched to the analyte's chemical properties.[6][8] Key factors include:

  • Sorbent Selection : The choice of sorbent (e.g., reversed-phase, ion-exchange) must match the polarity and charge of the analyte.[5][9]

  • pH Control : As a fluoroquinolone, the compound has ionizable groups. The pH of the sample and subsequent solutions must be controlled to ensure the analyte is in the correct form for retention on the sorbent and for effective elution.[5][8][10]

  • Solvent Strength : The wash solvent must be strong enough to remove interferences without prematurely eluting the analyte, while the elution solvent must be strong enough to ensure complete desorption from the sorbent.[6][9]

Q4: How does pH affect the recovery and stability of this compound?

The pH is a critical factor. For SPE, the pH should be adjusted to ensure the analyte is ionized for retention on an ion-exchange sorbent or neutralized for retention on a reversed-phase sorbent.[8] Fluoroquinolones are zwitterionic, and their stability is also pH-dependent.[7][10] Studies on moxifloxacin show it is most stable at a neutral pH (7-8) and degrades under both acidic and basic conditions, which can contribute to low recovery.[7]

Q5: Could the analyte be degrading during my experiment?

Yes. Fluoroquinolones as a class are known to be sensitive to light (photodegradation).[7][11] The degradation process can be accelerated by both acidic and basic conditions.[7] If experiments are not conducted with appropriate precautions, such as using amber vials or working under subdued light, significant loss of the parent compound can occur, leading to poor recovery.

Troubleshooting Guides

Problem: Low Recovery After Solid-Phase Extraction (SPE)

Question: My recovery is consistently low, and I suspect the SPE step. How can I identify the cause?

Answer: The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing each fraction of the SPE procedure (the sample load, the wash solvent, and the elution solvent).[12] This systematic approach will pinpoint the problem and guide you to the correct solution.

start Low Recovery in SPE collect_fractions Collect and Analyze Fractions: 1. Load 2. Wash 3. Elution start->collect_fractions analyte_in_load Analyte Found in LOAD Fraction collect_fractions->analyte_in_load Is analyte in Load? analyte_in_wash Analyte Found in WASH Fraction collect_fractions->analyte_in_wash Is analyte in Wash? analyte_not_eluted Analyte NOT Found in Elution Fraction collect_fractions->analyte_not_eluted Is analyte missing from Elution? solution_load Problem: Poor Retention Solutions: - Check sample pH - Use a stronger sorbent - Reduce organic content in sample - Decrease flow rate analyte_in_load->solution_load YES solution_wash Problem: Premature Elution Solutions: - Decrease organic strength of wash solvent - Ensure wash solvent pH maintains retention analyte_in_wash->solution_wash YES solution_elution Problem: Incomplete Elution Solutions: - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume - Use a soak step analyte_not_eluted->solution_elution YES

Caption: Troubleshooting workflow for low SPE recovery.

The table below summarizes common causes and solutions based on fraction analysis.[5][8][9][12]

Analyte LocationPotential Cause(s)Recommended Solution(s)
Load Fraction Poor Retention: • Incorrect sorbent for analyte polarity. • Sample pH is not optimal for retention. • Sample solvent is too strong, preventing interaction. • High flow rate during loading.[5]• Select a sorbent with a more appropriate retention mechanism (e.g., mixed-mode, stronger ion-exchanger).[8][9] • Adjust sample pH to ensure the analyte is in the proper ionic state for retention.[5] • Dilute the sample with a weaker solvent. • Decrease the sample loading flow rate to allow for sufficient interaction time.[8]
Wash Fraction Premature Elution: • Wash solvent is too strong. • pH of the wash solvent is altering the analyte's ionic state.• Reduce the organic content or strength of the wash solvent.[5] • Ensure the pH of the wash solvent is the same as the loading solvent to maintain the analyte's retention state.[12]
Retained on Sorbent (Not found in elution)Incomplete Elution: • Elution solvent is too weak. • Elution solvent pH is not optimal for desorption. • Insufficient volume of elution solvent was used.• Increase the strength of the elution solvent (e.g., higher percentage of organic modifier).[9] • Adjust the pH of the elution solvent to neutralize the analyte (for reversed-phase) or disrupt ionic interactions (for ion-exchange).[9] • Increase the volume of the elution solvent and pass it through in multiple aliquots.[9] • Introduce a "soak step" where the elution solvent is left on the cartridge for several minutes to improve desorption.[8]
Problem: Inconsistent Results or Poor Peak Shape in HPLC/UPLC Analysis

Question: My chromatogram shows variable peak areas, tailing/fronting peaks, or no peak at all, even with a standard solution. What should I check?

Answer: Chromatographic issues often point to problems with the mobile phase, the column, or the detector. A systematic check of the HPLC system is necessary.

SymptomPotential Cause(s)Recommended Solution(s)
Variable Retention Times • Inconsistent mobile phase composition. • Column not properly equilibrated. • Fluctuation in column temperature.• Prepare fresh mobile phase. Ensure components are accurately measured and well-mixed. • Equilibrate the column with at least 10-20 column volumes of mobile phase before injection. • Use a column oven to maintain a constant temperature.
Poor Peak Shape (Tailing/Fronting) • Column overload. • Mismatch between sample solvent and mobile phase. • Column contamination or degradation. • Mobile phase pH is inappropriate for the analyte.• Dilute the sample or inject a smaller volume. • Dissolve the sample in the initial mobile phase if possible. • Flush the column with a strong solvent. If the problem persists, replace the column. • Adjust the mobile phase pH. For fluoroquinolones, a slightly acidic pH (e.g., 2.5-4) is often used to ensure consistent protonation and good peak shape.[10]
Low or No Peak Signal • Analyte degradation in the sample vial. • Incorrect detector wavelength. • Contamination in the detector cell.• Use amber autosampler vials to protect from light.[7][11] • Verify the UV detector is set to the absorbance maximum for the analyte (~294 nm for Moxifloxacin).[13] • Flush the detector cell with an appropriate cleaning solvent.

Key Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This is a generalized protocol for extracting fluoroquinolones from a liquid matrix using a mixed-mode or reversed-phase SPE cartridge. Note: This protocol requires optimization for your specific analyte and matrix.

cluster_prep Preparation cluster_spe SPE Steps cluster_analysis Analysis sample_prep Sample Prep (Adjust pH, Centrifuge) condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., Weak Organic/Buffer) load->wash elute 5. Elute (e.g., Strong Organic/Acidified) wash->elute analysis Evaporate & Reconstitute for HPLC Analysis elute->analysis

Caption: A standard workflow for Solid-Phase Extraction.

  • Conditioning: Flush the cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) to wet the sorbent.

  • Equilibration: Flush the cartridge with 1-2 cartridge volumes of the sample loading solvent (e.g., deionized water or a buffer at the desired pH) to prepare the sorbent for sample interaction.[8] Do not let the sorbent bed dry out.[9]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate time for analyte-sorbent interaction.[5]

  • Washing: Pass 1-2 cartridge volumes of a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[6]

  • Elution: Elute the analyte using a small volume (e.g., 1-2 mL) of a strong solvent. The solvent should be strong enough to disrupt the analyte-sorbent interaction completely.[9] Collect the eluate for analysis.

Protocol 2: Representative HPLC-UV Analytical Conditions

The following table provides a starting point for developing an HPLC method for the analysis of this compound, based on published methods for similar fluoroquinolones.[10][14]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[14]
Mobile Phase Isocratic mixture of an acidic buffer and an organic modifier. Example: 0.1% Triethylamine or Phosphoric acid in water (pH adjusted to ~2.5-3.0) and Acetonitrile (e.g., 80:20 v/v).[10][14]
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C (controlled)
Injection Volume 10-20 µL
Detection UV at ~294 nm[13]
Run Time ~10 minutes[14]

References

Technical Support Center: Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 8-Desmethoxy-8-fluoro Moxifloxacin.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A1: For this compound (Molecular Formula: C₂₀H₂₁F₂N₃O₃; Molecular Weight: 389.4 g/mol ), the expected protonated precursor ion [M+H]⁺ is m/z 390.16. Based on the known fragmentation patterns of moxifloxacin and other fluoroquinolones, the primary product ions result from the loss of neutral molecules and cleavage of the piperazine or pyrrolidine rings.[1][2] Common losses include water (H₂O) and carbon dioxide (CO₂).

Q2: Which sample preparation technique is more suitable for this compound in plasma samples: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A2: Both techniques can be effective, and the choice depends on the required sensitivity and cleanliness of the sample.

  • Protein Precipitation (PPT) is a simpler, faster, and more generic method suitable for initial method development and when high sample throughput is necessary. However, it may result in significant matrix effects.

  • Solid-Phase Extraction (SPE) is a more selective technique that provides a cleaner extract, leading to reduced matrix effects and potentially higher sensitivity.[3] It is recommended for validated bioanalytical methods requiring high accuracy and precision.

Q3: What are the common causes of poor peak shape (e.g., tailing, fronting) for fluoroquinolones like this compound?

A3: Poor peak shape for fluoroquinolones can arise from several factors:

  • Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the basic amine groups of the analyte, causing peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this.

  • Metal Chelation: Fluoroquinolones can chelate with metal ions present in the LC system (e.g., stainless steel frits, tubing) or in the sample matrix.[4][5] This can lead to peak tailing and loss of sensitivity. The addition of a weak chelating agent like formic acid to the mobile phase can help to reduce these interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting. It is important to operate within the linear range of the column and detector.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For basic compounds like fluoroquinolones, a mobile phase with a low pH (e.g., using formic acid) is often used to ensure consistent protonation and good peak shape.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of biological samples. To minimize them:

  • Use a more effective sample preparation method: As mentioned in Q2, SPE is generally more effective at removing interfering matrix components than PPT.[3]

  • Employ a divert valve: If your system has one, divert the flow to waste during the first part of the chromatographic run when highly polar, unretained matrix components elute.

  • Optimize chromatography: Ensure baseline separation of your analyte from major matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MS/MS Transitions Confirm the precursor and product ions. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the cone voltage and collision energy.
Poor Ionization Ensure the mobile phase is compatible with ESI+. Acidic conditions (e.g., 0.1% formic acid) are generally preferred for fluoroquinolones. Check the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Analyte Adsorption Fluoroquinolones can adsorb to glass and metal surfaces.[6][7][8] Use polypropylene vials and consider passivation of the LC system.
Sample Degradation Protect samples from light, as fluoroquinolones can be light-sensitive. Prepare fresh standards and samples.
Inefficient Sample Extraction Review your sample preparation protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For PPT, ensure the correct solvent-to-sample ratio is used.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily.
Dirty LC System Flush the entire LC system with an appropriate cleaning solution.
Matrix Interference Improve sample cleanup by optimizing the SPE method or switching from PPT to SPE.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure.

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for this compound
Parameter Recommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Table 2: Predicted MS/MS Transitions for this compound
Precursor Ion [M+H]⁺ (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Collision Energy (eV) - Starting Point
390.16372.15H₂O15
390.16346.15CO₂20
390.16328.14H₂O + CO₂25
390.16288.13C₅H₈N₂30

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Visualizations

moxifloxacin_metabolism Moxifloxacin Moxifloxacin PhaseII Phase II Metabolism Moxifloxacin->PhaseII Sulfate_Conjugate Sulfate Conjugate (M1) (N-sulfate) PhaseII->Sulfate_Conjugate Sulfotransferase Glucuronide_Conjugate Glucuronide Conjugate (M2) (Acyl-glucuronide) PhaseII->Glucuronide_Conjugate UDP-glucuronosyltransferase Excretion_Feces Excretion in Feces Sulfate_Conjugate->Excretion_Feces Excretion_Urine Excretion in Urine Glucuronide_Conjugate->Excretion_Urine

Caption: Metabolic pathway of Moxifloxacin.

experimental_workflow cluster_0 Protein Precipitation Workflow cluster_1 Solid-Phase Extraction Workflow ppt_start 1. Add Acetonitrile (with Internal Standard) to Plasma ppt_vortex 2. Vortex to Precipitate Proteins ppt_start->ppt_vortex ppt_centrifuge 3. Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant 4. Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate 5. Evaporate to Dryness ppt_supernatant->ppt_evaporate ppt_reconstitute 6. Reconstitute in Mobile Phase ppt_evaporate->ppt_reconstitute ppt_analyze 7. Analyze by LC-MS ppt_reconstitute->ppt_analyze spe_condition 1. Condition SPE Cartridge (Methanol, then Water) spe_load 2. Load Pre-treated Sample spe_condition->spe_load spe_wash 3. Wash Cartridge spe_load->spe_wash spe_elute 4. Elute Analyte spe_wash->spe_elute spe_evaporate 5. Evaporate to Dryness spe_elute->spe_evaporate spe_reconstitute 6. Reconstitute in Mobile Phase spe_evaporate->spe_reconstitute spe_analyze 7. Analyze by LC-MS spe_reconstitute->spe_analyze

Caption: Sample preparation workflows.

troubleshooting_logic start No or Low Signal? check_ms Check MS Parameters (Infuse Standard) start->check_ms ms_ok Signal in Infusion? check_ms->ms_ok check_lc Check LC Conditions lc_ok Good Peak Shape for Standard? check_lc->lc_ok check_sample Check Sample Prep sample_ok Recovery Acceptable? check_sample->sample_ok ms_ok->check_lc Yes optimize_ms Optimize Transitions, Cone Voltage, Collision Energy ms_ok->optimize_ms No lc_ok->check_sample Yes optimize_lc Optimize Mobile Phase, Gradient, Column lc_ok->optimize_lc No optimize_sample Optimize Extraction (SPE vs. PPT) sample_ok->optimize_sample No problem_solved Problem Solved sample_ok->problem_solved Yes optimize_ms->problem_solved optimize_lc->problem_solved optimize_sample->problem_solved

Caption: Troubleshooting decision tree.

References

Technical Support Center: Prevention of Photodegradation in Moxifloxacin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Moxifloxacin solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Moxifloxacin solution is changing color/showing degradation peaks on HPLC after light exposure. What is happening?

A1: Moxifloxacin is a fluoroquinolone antibiotic known to be susceptible to photodegradation, a process where light exposure causes the molecule to break down.[1] This degradation can lead to a loss of antibacterial activity and the formation of potentially phototoxic byproducts. The degradation process often involves the cleavage of the piperidine ring and further reactions affecting the quinoline ring.

Q2: What are the primary factors that influence the rate of Moxifloxacin photodegradation?

A2: The rate of photodegradation is significantly influenced by several factors:

  • pH of the solution: Moxifloxacin's stability is highly pH-dependent. It exhibits maximum stability in the pH range of 7-8. The degradation rate increases in both acidic (below pH 7) and alkaline (above pH 8) conditions.[2][3] The degradation is faster in alkaline solutions compared to acidic ones.[2]

  • Solvent: The type of solvent can affect the degradation rate. For instance, the degradation rate constant is generally higher in organic solvents like acetonitrile compared to alcohols like 1-butanol.[2]

  • Presence of Metal Ions: Certain metal ions can influence photodegradation. In solutions, ions like Cu(II) and Fe(III) have been shown to enhance the degradation of Moxifloxacin.[4] Conversely, in the solid phase, these ions can decrease photodegradation.[4][5]

  • Intensity and Wavelength of Light: The rate of degradation is dependent on the intensity and wavelength of the light source. Both UV and visible light can cause degradation.

Q3: How can I prevent or minimize the photodegradation of my Moxifloxacin solutions?

A3: Several strategies can be employed to protect Moxifloxacin solutions from light-induced degradation:

  • Light Protection: The most straightforward method is to protect the solution from light at all times. This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil.[1] All experiments should be conducted under subdued light conditions.

  • pH Control: Maintaining the pH of the solution between 7 and 8 will significantly slow down the rate of photodegradation.[2][3]

  • Use of Photostabilizers:

    • Antioxidants: While specific quantitative data for Moxifloxacin is limited in the readily available literature, antioxidants are commonly used to prevent photodegradation in pharmaceutical formulations.[6][7] Ascorbic acid and sodium metabisulfite are common antioxidants used in ophthalmic preparations. However, it's important to note that ascorbic acid has been shown to decrease the antibacterial effect of some fluoroquinolones in vitro.[8] Therefore, their compatibility and efficacy should be experimentally verified for your specific application.

    • UV Absorbers: UV absorbers like benzophenones can be incorporated into formulations to absorb harmful UV radiation.[9] Their effectiveness would depend on the specific formulation and the light source.

    • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, which can enhance their stability by protecting the photosensitive parts of the molecule from light.

  • Formulation Strategies: For developmental work, exploring advanced formulation strategies like nanoemulsions or solid lipid nanoparticles can encapsulate and protect the drug from light.

Troubleshooting Guide

Issue: Unexpected degradation of Moxifloxacin is observed during my experiment.

This guide will help you identify the potential cause and find a solution.

TroubleshootingGuide start Start: Moxifloxacin Degradation Observed check_light Is the solution adequately protected from light? start->check_light light_yes Yes check_light->light_yes Yes light_no No check_light->light_no No check_ph What is the pH of your solution? light_yes->check_ph protect_solution Action: Use amber vials or wrap containers in foil. Work under subdued light. light_no->protect_solution end_issue_resolved Issue Resolved protect_solution->end_issue_resolved ph_neutral pH 7-8 check_ph->ph_neutral Neutral (7-8) ph_acid_alkaline Acidic (<7) or Alkaline (>8) check_ph->ph_acid_alkaline Acidic or Alkaline check_stabilizers Are you using any photostabilizers? ph_neutral->check_stabilizers adjust_ph Action: Adjust pH to 7-8 using appropriate buffers. ph_acid_alkaline->adjust_ph adjust_ph->end_issue_resolved stabilizers_yes Yes check_stabilizers->stabilizers_yes Yes stabilizers_no No check_stabilizers->stabilizers_no No check_metal_ions Does your solution contain metal ions? stabilizers_yes->check_metal_ions consider_stabilizers Action: Consider adding antioxidants (e.g., sodium metabisulfite), UV absorbers, or cyclodextrins. Experimental validation is required. stabilizers_no->consider_stabilizers consider_stabilizers->end_issue_resolved metal_ions_yes Yes check_metal_ions->metal_ions_yes Yes metal_ions_no No check_metal_ions->metal_ions_no No chelate_ions Action: Consider adding a chelating agent (e.g., EDTA) to complex with metal ions. metal_ions_yes->chelate_ions end_further_investigation Further Investigation Needed (e.g., excipient compatibility studies) metal_ions_no->end_further_investigation chelate_ions->end_issue_resolved

Caption: Troubleshooting flowchart for Moxifloxacin photodegradation.

Quantitative Data

The following table summarizes the photodegradation rate of Moxifloxacin under different pH conditions.

pHApparent First-Order Rate Constant (k_obs) (x 10⁻⁴ min⁻¹)Reference
2.06.61[2]
3.03.45[2]
4.01.91[2]
5.01.15[2]
6.00.83[2]
7.00.72[2]
7.50.69[2]
8.00.76[2]
9.01.95[2]
10.05.25[2]
11.011.20[2]
12.019.50[2]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Moxifloxacin and its Photodegradation Products

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Moxifloxacin reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Triethylamine (for pH adjustment).

  • Phosphoric acid (for pH adjustment).

  • Water (HPLC grade).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of water and acetonitrile, with 0.3% triethylamine, adjusted to pH 3.3 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25 °C).

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Moxifloxacin reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation: Dilute the experimental Moxifloxacin solutions with the mobile phase to fall within the concentration range of the calibration curve. Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Record the chromatograms and determine the peak area of Moxifloxacin.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of Moxifloxacin in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the concentration of Moxifloxacin in the light-exposed sample to that of a light-protected control sample.

HPLC_Workflow prep_solutions Prepare Standard and Sample Solutions hplc_setup Set up HPLC System (Mobile Phase, Flow Rate, Wavelength) prep_solutions->hplc_setup inject_standards Inject Standard Solutions to Create Calibration Curve hplc_setup->inject_standards inject_samples Inject Experimental Samples inject_standards->inject_samples data_analysis Analyze Chromatograms and Calculate Concentrations inject_samples->data_analysis calc_degradation Calculate Percentage Degradation data_analysis->calc_degradation Photodegradation_Pathway Moxifloxacin Moxifloxacin ExcitedState Excited State Moxifloxacin Moxifloxacin->ExcitedState Light (UV/Visible) DegradationProduct1 Degradation Product 1 (e.g., N-dealkylation) ExcitedState->DegradationProduct1 DegradationProduct2 Degradation Product 2 (e.g., Piperidine Ring Cleavage) ExcitedState->DegradationProduct2 DegradationProduct3 Degradation Product 3 (e.g., Quinolone Ring Modification) ExcitedState->DegradationProduct3

References

Enhancing the stability of 8-Desmethoxy-8-fluoro Moxifloxacin reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of the 8-Desmethoxy-8-fluoro Moxifloxacin reference standard. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a fluoroquinolone derivative and an impurity of Moxifloxacin.[1] As a reference standard, its stability is critical for accurate quantification and quality control of pharmaceutical preparations. Degradation of the standard can lead to inaccurate assay results, impacting drug development and release.

Q2: What are the recommended storage conditions for the this compound reference standard?

A2: The reference standard should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically between 2-8°C for long-term storage, although room temperature may be acceptable for shorter periods.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Q3: My solution of this compound has turned a brownish-tan color. What does this indicate?

A3: A brownish-tan discoloration is a common indicator of degradation.[2] Fluoroquinolones, including this compound, are known to be susceptible to photodegradation, especially when exposed to UV light from sunlight or laboratory lighting.[2][3] This can lead to the formation of colored degradation products. To prevent this, always prepare and store solutions in amber vials or containers wrapped in aluminum foil.[2]

Q4: I have observed a significant loss of antibacterial activity in my stock solution. What could be the cause?

A4: A loss of activity is likely due to chemical degradation. The primary factors are exposure to light and improper pH.[2] Fluoroquinolones can be unstable in aqueous solutions, and this instability is often pH-dependent.[2] Storing the solution at a suboptimal pH can accelerate hydrolysis and other degradation reactions. For optimal stability, it is recommended to prepare stock solutions in a buffer at a pH of 6.0-6.5 and store them protected from light at 4°C.[2]

Q5: What are the main degradation pathways for fluoroquinolones like this compound?

A5: The primary degradation pathways for fluoroquinolones include photodegradation and hydrolysis. Photodegradation can involve cleavage of the diazabicyclonyl substituent.[4][5] Hydrolysis can occur under both acidic and basic conditions.[6] Additionally, oxidative degradation can occur in the presence of oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent Results in Assays
  • Possible Cause 1: Degradation during the experiment.

    • Troubleshooting Step: Ensure that during the assay, plates or tubes are protected from direct light. Use of amber-colored plates or covering the experimental setup can mitigate photodegradation.[2]

  • Possible Cause 2: Inconsistent potency of the stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of the reference standard more frequently. Avoid using stock solutions that are more than one week old, even when stored properly. Always quantify the concentration of a new stock solution using a validated analytical method like UV-Vis spectrophotometry or HPLC.[2]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: The appearance of new peaks in an HPLC chromatogram is a strong indication that the reference standard is degrading. To identify the source of degradation, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the degradation profile and in developing a stability-indicating method.

Issue 3: Precipitation of the Reference Standard in Solution
  • Possible Cause: pH-dependent solubility.

    • Troubleshooting Step: The solubility of fluoroquinolones is pH-dependent.[2] If precipitation is observed, gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing the stock solution at a slightly lower concentration or adjusting the pH of the buffer to improve solubility. Note that any change in pH should be validated to ensure it does not negatively impact the stability of the compound.[2]

Data on Moxifloxacin Stability (as an analogue)

Table 1: Forced Degradation of Moxifloxacin in Solution

Stress ConditionTemperatureDurationDegradation (%)
Acidic (0.1 N HCl)Not specifiedNot specified~18.9%
Basic (0.1 N NaOH)Not specifiedNot specified~22.32%
Neutral (Water)Not specifiedNot specified~15.7%
Oxidative (H₂O₂)Not specified11 days~32.81%
Photolytic (Daylight)Ambient11 days~7.4%
Photolytic (UV light)Ambient11 days~8.09%
ThermalNot specified11 days~12.35%

Data extrapolated from a study on Moxifloxacin.

Table 2: Photodegradation of Different Fluoroquinolones (Solid Phase)

FluoroquinoloneExposure DurationDegradation (%)
Ciprofloxacin113 days15.56%
Ofloxacin113 days11.91%
Norfloxacin113 days10.18%
Moxifloxacin105 days21.56%

Data from a comparative photodegradation study.[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Moxifloxacin and Related Compounds

This protocol is based on a validated method for Moxifloxacin and can be adapted for this compound.

  • Column: C18 (e.g., Waters XTerra, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous phase and an organic modifier. A common mobile phase is a buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 75:25 (v/v).[8]

  • Flow Rate: 1.0 - 1.5 mL/min[6][8]

  • Detection: UV at 295 nm[8]

  • Column Temperature: 45°C[6]

  • Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., 0.1N HCl or the mobile phase) to a known concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the reference standard in 0.1 N HCl and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the reference standard in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the reference standard in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.[2]

  • Photodegradation: Expose a solution of the reference standard to a direct, high-intensity UV light source (e.g., 254 nm) for a specified period.[2] A solid sample can also be exposed to light.

  • Thermal Degradation: Keep the solid reference standard or a solution in an oven at a high temperature (e.g., 80°C) for a specified period, protected from light.[2]

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation prep_standard Prepare Stock Solution of This compound hplc_run Run Samples on Validated Stability-Indicating HPLC Method prep_standard->hplc_run prep_stressed Prepare Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) prep_stressed->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq peak_analysis Analyze Peak Area and Retention Time data_acq->peak_analysis degradation_calc Calculate % Degradation peak_analysis->degradation_calc report Generate Stability Report degradation_calc->report troubleshooting_guide start Unexpected Degradation Observed check_light Was the sample protected from light? start->check_light protect_light Action: Store and handle in amber vials or protect from light. check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes adjust_ph Action: Prepare solutions in a validated buffer (e.g., pH 6.0-6.5). check_ph->adjust_ph Suboptimal check_temp Was the sample exposed to high temperatures? check_ph->check_temp Optimal control_temp Action: Store at recommended temperature (e.g., 2-8°C). check_temp->control_temp Yes degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 8-Desmethoxy-8-fluoro Moxifloxacin photolytic Photolytic (UV/Sunlight) parent->photolytic hydrolytic Hydrolytic (Acid/Base) parent->hydrolytic oxidative Oxidative (H₂O₂) parent->oxidative prod1 Cleavage of Diazabicyclonyl Ring photolytic->prod1 prod2 Modification of Quinolone Core hydrolytic->prod2 prod3 Oxidation Products oxidative->prod3

References

Method validation issues for Moxifloxacin impurity testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Moxifloxacin impurity testing. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the validation of analytical methods for Moxifloxacin impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Problem 1: Poor Chromatographic Resolution

Q: My chromatogram shows poor resolution between Moxifloxacin and its impurities, or between impurity peaks themselves. What should I do?

A: Poor resolution can be caused by several factors related to your HPLC method. Here is a step-by-step troubleshooting guide:

  • Verify System Suitability: Before any analysis, ensure your HPLC system meets the system suitability requirements. The resolution between critical peak pairs should be greater than 1.5.[1][2]

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical for the separation of ionizable compounds like Moxifloxacin and its impurities.

    • Check and Adjust pH: Ensure the pH of your mobile phase buffer is correctly prepared and adjusted. For example, a mobile phase of water with 2% triethylamine adjusted to pH 6.0 with phosphoric acid has been shown to be effective.[1][2]

    • Experiment with pH: If resolution is still poor, consider systematically varying the pH within a reasonable range (e.g., ± 0.2 pH units) to optimize the separation.

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous buffer significantly impact resolution.

    • Verify Composition: Double-check the preparation of your mobile phase to ensure the correct ratio of buffer to organic solvent (e.g., methanol or acetonitrile).

    • Optimize Organic Content: A small, deliberate change in the percentage of the organic solvent can significantly alter selectivity and resolution.

  • Column Selection and Condition: The choice and condition of the analytical column are paramount.

    • Column Type: C18 columns are commonly used for Moxifloxacin impurity analysis.[3] A Phenyl-Hexyl column can also be used as per the USP monograph.[4]

    • Column Health: If the column is old or has been used extensively, it may lose its efficiency. Try replacing it with a new column of the same type.

  • Flow Rate and Temperature:

    • Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the run time. Common flow rates are around 1.0 to 1.5 mL/min.[1][2][3]

    • Column Temperature: Temperature can affect selectivity. Maintaining a constant and optimized column temperature (e.g., 30°C or 45°C) is important for reproducible results.[1][2][3]

Problem 2: Inaccurate or Inconsistent Results (Poor Accuracy/Precision)

Q: My accuracy (% recovery) is outside the acceptable range, or my precision (%RSD) is too high. How can I fix this?

A: Inaccurate or imprecise results can stem from various sources, from sample preparation to instrument performance.

  • Sample and Standard Preparation:

    • Weighing and Dilution: Ensure accurate weighing of standards and samples. Use calibrated analytical balances and Class A volumetric glassware.

    • Solubility: Confirm that the analyte and impurities are fully dissolved in the chosen diluent. Sonication can aid in dissolution.

    • Stability: Moxifloxacin is susceptible to degradation under certain conditions.[5] Prepare solutions fresh and protect them from light and heat if necessary.

  • System Suitability and Calibration:

    • Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should typically be less than 2.0%.[5][6] For assay system suitability, the USP monograph may require an even lower RSD of NMT 0.73%.[4]

    • Linearity: Ensure your calibration curve is linear over the intended concentration range and has a correlation coefficient (r²) of ≥ 0.999.[7][8][9]

  • Injection Volume and Autosampler Performance:

    • Consistency: Verify the precision of your autosampler by performing multiple injections from the same vial.

    • Air Bubbles: Check for and remove any air bubbles in the syringe or sample loop.

  • Integration Parameters:

    • Peak Integration: Improper integration of peaks can lead to significant errors. Review the integration parameters to ensure that all peaks of interest are integrated correctly and consistently.

Problem 3: Failing Linearity or Sensitivity (LOD/LOQ)

Q: I am unable to achieve a linear response across the required range, or my method is not sensitive enough to detect impurities at the required levels.

A: Linearity and sensitivity issues often point to problems with the standard concentrations or the detection parameters.

  • Linearity:

    • Concentration Range: The linearity range should cover from the reporting level of the impurities to 120% of the specification.[10] A minimum of 5 concentration levels is recommended.[10]

    • Standard Preparation: Carefully prepare a series of calibration standards from a validated stock solution. Any error in the stock solution will affect all calibration points.

    • Detector Saturation: At high concentrations, the detector response may become non-linear. If you observe a plateauing of the calibration curve, you may need to dilute your upper-level standards.

  • Limit of Detection (LOD) and Quantitation (LOQ):

    • Improve Signal-to-Noise: To improve sensitivity, you can:

      • Increase Injection Volume: Injecting a larger volume of the sample can increase the peak response.

      • Optimize Wavelength: Ensure you are using the optimal detection wavelength for Moxifloxacin and its impurities (commonly around 290-295 nm).[1][2][7]

      • Reduce Baseline Noise: A noisy baseline can be caused by a contaminated mobile phase, a failing detector lamp, or column bleed.

    • Calculation: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for Moxifloxacin impurity method validation?

A1: Acceptance criteria are generally based on ICH guidelines.[6][11][12] The following table summarizes common criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6]
Linearity Correlation coefficient (r²) ≥ 0.999[7][9]
Accuracy % Recovery typically within 98.0% to 102.0% for assay, and often a wider range for impurities (e.g., 90.0% to 110.0%).[5][13][14]
Precision (%RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day) %RSD should be ≤ 2.0%.[5][6]
LOD & LOQ The method should be sensitive enough to detect and quantify impurities at the required reporting levels. LOQ precision is often required to be ≤ 10%.[14]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, temperature ± 5°C). %RSD should be ≤ 2.0%.[5]

Q2: How do I perform forced degradation studies for a stability-indicating method?

A2: Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[5] Moxifloxacin should be subjected to various stress conditions as recommended by ICH guidelines.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1N or 1N HCl, heat may be applied.[15]
Base Hydrolysis 0.1N or 1N NaOH, heat may be applied.[7][15]
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.[5]
Thermal Degradation Dry heat (e.g., 60-80°C) for a specified duration.[5]
Photolytic Degradation Exposure to UV and visible light (as per ICH Q1B guidelines).[5]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The analytical method must be able to separate the degradation products from the main Moxifloxacin peak and from each other.

Q3: Where can I find information on known Moxifloxacin impurities?

A3: Several known impurities of Moxifloxacin are documented in pharmacopeias (e.g., EP, USP) and in scientific literature. Some common impurities include Moxifloxacin EP Impurity A, B, and C.[16] For instance, Moxifloxacin EP Impurity C is also known as the Ethyl Analog of Moxifloxacin.[17][18] Reference standards for these impurities can often be purchased from specialized suppliers.

Experimental Protocols

Key Experiment: HPLC Method for Moxifloxacin and its Impurities

This protocol is a representative example based on published methods.[1][2][3] Optimization may be required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • Buffer: 0.01 M Potassium Dihydrogen Orthophosphate.

    • Organic: Methanol.

    • Composition: Buffer:Methanol (70:30 v/v).[3]

    • Alternative Mobile Phase: Water with 2% Triethylamine (pH adjusted to 6.0 with Phosphoric Acid) : Acetonitrile (90:10 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 293 nm.[19]

  • Injection Volume: 10 µL.[3]

  • Diluent: Mobile phase or a suitable solvent like 0.1N HCl.[8]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed q1 Is System Suitability (Resolution > 1.5) Met? start->q1 a1_yes Check Mobile Phase q1->a1_yes Yes a1_no Address System Suitability (e.g., new column, check pump) q1->a1_no No q2 Is Mobile Phase pH Correct? a1_yes->q2 end_node Resolution Improved a1_no->end_node a2_yes Check Mobile Phase Composition q2->a2_yes Yes a2_no Adjust pH of Mobile Phase q2->a2_no No q3 Is Organic:Aqueous Ratio Correct? a2_yes->q3 a2_no->end_node a3_yes Optimize Method Parameters (Flow Rate, Temp) q3->a3_yes Yes a3_no Prepare Fresh Mobile Phase q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for poor chromatographic resolution.

Moxifloxacin Forced Degradation Pathway Overview

G cluster_1 Forced Degradation of Moxifloxacin moxi Moxifloxacin Drug Substance acid Acid Hydrolysis (e.g., HCl, Heat) moxi->acid base Base Hydrolysis (e.g., NaOH, Heat) moxi->base oxid Oxidation (e.g., H2O2) moxi->oxid therm Thermal (Dry Heat) moxi->therm photo Photolytic (UV/Vis Light) moxi->photo deg Degradation Products acid->deg base->deg oxid->deg therm->deg photo->deg

Caption: Overview of forced degradation stress conditions for Moxifloxacin.

References

Validation & Comparative

A Comparative Analysis of Moxifloxacin and 8-Desmethoxy-8-fluoro Moxifloxacin: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A theoretical guide for researchers, scientists, and drug development professionals.

In the landscape of antibiotic development, structural modifications to existing pharmacophores are a key strategy for enhancing efficacy, altering the spectrum of activity, and overcoming resistance. This guide provides a comparative analysis of the well-established fourth-generation fluoroquinolone, Moxifloxacin, and a theoretical derivative, 8-Desmethoxy-8-fluoro Moxifloxacin.

As there is no direct, publicly available experimental data comparing these two specific compounds, this analysis is based on established structure-activity relationships (SAR) of the fluoroquinolone class, focusing on the critical C-8 position.

Introduction to the Compounds

Moxifloxacin is a widely used antibacterial agent characterized by a methoxy group (-OCH₃) at the C-8 position of the quinolone core. This feature is known to enhance its activity against Gram-positive and anaerobic bacteria and to lower the potential for the development of resistance.[1][2][3][4] this compound is a hypothetical analogue where this methoxy group is replaced by a fluorine atom (-F). This seemingly minor substitution can have significant implications for the drug's antibacterial profile and properties.

Theoretical Comparison Based on Structure-Activity Relationships

The following table outlines the anticipated properties of this compound in comparison to Moxifloxacin, based on SAR studies of the C-8 position in quinolones.

PropertyMoxifloxacin (8-OCH₃)This compound (8-F) (Hypothesized)
Gram-Positive Activity Potent activity, enhanced by the 8-methoxy group.[1][4][5]Potentially maintained or slightly reduced activity. While C-8 halogens can contribute to potency, the 8-methoxy group is specifically noted for its strong positive impact on Gram-positive targets.[6][7]
Gram-Negative Activity Broad-spectrum activity.Likely potent activity. C-8 fluoro substituents are generally associated with good Gram-negative potency.[6][7]
Anaerobic Activity Good activity, a known feature of moxifloxacin.Potentially enhanced activity. Halogen substitution at the C-8 position has been shown to improve activity against anaerobes.[6]
Resistance Development The 8-methoxy group is associated with a lower propensity for the development of resistance by targeting both DNA gyrase and topoisomerase IV effectively.[1][2][3]The effect is uncertain. While some C-8 halogens have been linked to rapid resistance development, an 8-fluoro group in other quinolones has been suggested to shift the primary target to DNA gyrase.[2][3][8][9]
Pharmacokinetics Good oral absorption.Potentially improved oral absorption, as a halogen at the C-8 position can enhance this property.[6] A C-8 fluorine has also been associated with reduced cellular efflux in some studies.[10]
Side Effect Profile Low potential for phototoxicity, a benefit attributed to the 8-methoxy group.[6]Increased risk of phototoxicity. Halogen substituents at the C-8 position are strongly correlated with light-induced toxicity.[6]

Mechanism of Action: The Role of the C-8 Position

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair. The substituents on the quinolone core influence the affinity of the drug for these targets. The C-8 position, in particular, plays a role in target preference and the prevention of resistance. The 8-methoxy group of moxifloxacin is thought to contribute to its dual-targeting activity, making it harder for bacteria to develop resistance through a single-step mutation in one of the target enzymes.[1][9]

G General Mechanism of Fluoroquinolone Action cluster_quinolone Fluoroquinolone Core cluster_bacteria Bacterial Cell Moxi Moxifloxacin (R = OCH₃) Gyrase DNA Gyrase Moxi->Gyrase Inhibits TopoIV Topoisomerase IV Moxi->TopoIV Inhibits Desmethoxy 8-Desmethoxy-8-fluoro Moxifloxacin (R = F) Desmethoxy->Gyrase Inhibits (Potentially preferred target) Desmethoxy->TopoIV Inhibits DNA_Rep DNA Replication & Repair Disrupted Gyrase->DNA_Rep TopoIV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death

Caption: Fluoroquinolone inhibition of bacterial DNA gyrase and topoisomerase IV.

Standard Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To experimentally validate the theoretical comparison above, the antibacterial activity would be quantified by determining the Minimum Inhibitory Concentration (MIC) for both compounds against a panel of bacterial strains.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Bacterial Strain Preparation: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are cultured on appropriate agar plates.

  • Inoculum Preparation: Colonies are suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution Series: Serial twofold dilutions of Moxifloxacin and this compound are prepared in CAMHB in a 96-well microtiter plate. A typical concentration range might be 0.008 to 128 µg/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Each assay includes a positive control well (bacteria in broth without drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug at which there is no visible growth (turbidity) in the well.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in Microtiter Plate B->C D Incubate Plate (35-37°C, 18-24h) C->D E Read Plate & Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

While direct experimental data is lacking, a comparison based on established structure-activity relationships suggests that substituting the 8-methoxy group of Moxifloxacin with a fluorine atom would likely result in a compound with a distinct profile. The hypothetical this compound may offer improved oral absorption and enhanced activity against certain bacteria, such as anaerobes. However, these potential benefits could be offset by a significantly increased risk of phototoxicity and a potentially altered profile of resistance development. This theoretical analysis underscores the delicate balance of chemical structure and biological function and highlights the need for empirical testing to validate any hypothesized advantages of novel antibiotic analogues.

References

A Comparative Analysis of Moxifloxacin Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1][2] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy.[3] Impurities in Moxifloxacin can originate from the manufacturing process, degradation over time, or interaction with excipients.[4][5] Rigorous control and monitoring of these impurities are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[6][7]

This guide provides a comparative analysis of common Moxifloxacin impurities, detailed experimental protocols for their identification and quantification, and a look into the signaling pathways related to Moxifloxacin's mechanism of action and toxicity.

Mechanism of Action of Moxifloxacin

Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, Moxifloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[9]

cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Moxifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Caption: Mechanism of action of Moxifloxacin.

Comparative Data on Moxifloxacin Impurities

The following table presents a representative analysis of common impurities found in Moxifloxacin, as recognized by the European Pharmacopoeia (EP). The data is illustrative and serves to demonstrate a typical comparison, with acceptance criteria generally aligned with ICH guidelines.

Impurity NameStructureRepresentative Level in Sample A (%)Representative Level in Sample B (%)Pharmacopoeial Limit (%)
Moxifloxacin EP Impurity A 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid0.080.12≤ 0.20
Moxifloxacin EP Impurity B (4aRS,7aSR)-6-(7-Chloro-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)octahydro-6H-pyrrolo[3,4-b]pyridine0.050.07≤ 0.15
Moxifloxacin EP Impurity C 1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid< 0.030.04≤ 0.10
Moxifloxacin EP Impurity D Ethyl 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate< 0.03< 0.03≤ 0.10
Moxifloxacin EP Impurity E 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.060.09≤ 0.15
Moxifloxacin EP Impurity F 1-Cyclopropyl-6-fluoro-8-methoxy-7-((1S,4S,5R,6S)-5-methyl-2,8-diazabicyclo[4.3.0]non-8-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid< 0.03< 0.03≤ 0.10
Moxifloxacin EP Impurity G (R,R)- enantiomer of Moxifloxacin0.040.06≤ 0.15
Moxifloxacin EP Impurity H N-Methyl Moxifloxacin< 0.030.05≤ 0.10
Total Impurities -0.26 0.46 ≤ 1.0

Experimental Protocols

A validated stability-indicating HPLC method is essential for the accurate quantification of Moxifloxacin and its related substances.

Instrumentation and Chromatographic Conditions
  • System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A common composition is a buffer of 1.0 g of Tetrabutylammonium hydrogen sulfate and 2.0 g of Monobasic potassium phosphate in water, with 4.0 mL of Phosphoric acid diluted to 2000 mL, mixed with methanol in a 72:28 ratio.[1][6]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 293 nm.[12]

  • Column Temperature: 45°C.[1]

  • Injection Volume: 10 µL.[10]

Preparation of Solutions
  • Diluent: A mixture of the mobile phase components is typically used.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).[12]

  • Sample Solution: Accurately weigh and dissolve the Moxifloxacin sample in the diluent to achieve a similar concentration to the standard solution. For tablets, weigh and finely powder a number of tablets, then dissolve a portion of the powder equivalent to a single dose in the diluent.[12]

  • System Suitability Solution: A solution containing Moxifloxacin and known impurities (e.g., Moxifloxacin Related Compound A) is used to verify the performance of the chromatographic system.[1]

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure that the method can separate the main peak from all potential degradation products.[7]

  • Linearity: Assessed over a range of concentrations for Moxifloxacin and its impurities.[10]

  • Accuracy: Determined by recovery studies at different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to determine the sensitivity of the method.

cluster_workflow Impurity Analysis Workflow Sample_Prep Sample and Standard Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Comparison with Acceptance Criteria Quantification->Reporting

Caption: General workflow for Moxifloxacin impurity analysis.

Signaling Pathways in Moxifloxacin-Associated Toxicity

While generally well-tolerated, fluoroquinolones, including Moxifloxacin, have been associated with rare but serious adverse effects, such as tendinopathy and tendon rupture. The exact mechanisms are not fully elucidated, but proposed pathways involve oxidative stress and altered tendon homeostasis.[13]

cluster_toxicity Proposed Pathway for Fluoroquinolone-Induced Tendinopathy Fluoroquinolones Fluoroquinolones (e.g., Moxifloxacin) Oxidative_Stress Increased Oxidative Stress in Tenocytes Fluoroquinolones->Oxidative_Stress MMP_Expression Increased Expression of Matrix Metalloproteinases (MMPs) Oxidative_Stress->MMP_Expression Tenocyte_Apoptosis Tenocyte Apoptosis Oxidative_Stress->Tenocyte_Apoptosis Collagen_Degradation Collagen Degradation MMP_Expression->Collagen_Degradation Tendon_Damage Tendon Damage & Increased Risk of Rupture Collagen_Degradation->Tendon_Damage Tenocyte_Apoptosis->Tendon_Damage

Caption: Proposed signaling pathway for Moxifloxacin toxicity.

The comprehensive analysis of impurities is a cornerstone of quality control in the pharmaceutical industry. For Moxifloxacin, robust and validated analytical methods, such as the HPLC protocol detailed here, are crucial for ensuring that levels of process-related and degradation impurities are maintained within safe limits. Understanding the potential for different impurity profiles in products from various sources underscores the importance of rigorous, ongoing quality assessment. Further research into the mechanisms of Moxifloxacin-associated toxicities will continue to enhance the safe and effective use of this important antibiotic.

References

A Comparative Guide to Analytical Methods for Moxifloxacin and its Fluoroquinolone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Moxifloxacin and its related substances, including potential impurities like 8-Desmethoxy-8-fluoro Moxifloxacin. The information presented is collated from a range of published studies and aims to assist researchers in selecting the most suitable analytical technique for their specific needs, from routine quality control to pharmacokinetic studies.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods reported for the determination of Moxifloxacin. While specific data for this compound is not explicitly detailed in the reviewed literature, the methods presented for Moxifloxacin and its other impurities provide a strong foundation for adaptation and validation for this specific analogue.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method Matrix Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Citation
RP-HPLC-UVPhysiological Fluids0.018 - 10097.52 (plasma), 94.48 (aqueous humor)-0.010.018[1]
RP-HPLCPharmaceutical Formulations0.2 - 2.0--0.050.20[2]
RP-HPLCCombined Dosage Form25 - 75----[3]
RP-HPLCFormulations-----[4]
HPLCTablets, Ophthalmic Solutions, Human Plasma0.125 - 1697.7 - 107.6≤ 4.07 (within day), ≤ 5.09 (between days)--[5]
RP-HPLCBulk and Formulations2 - 1099.03 - 100.36< 20.14910.4519[6]
RP-HPLCTablet Dosage Form20 - 6099.3 - 100.20.58--[7]
RP-HPLCBulk and Pharmaceutical Formulations---0.0290.095[8]

Table 2: Other Analytical Methods

Method Matrix Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Citation
Microbiological AssayTablets, Ophthalmic Solutions, Human Plasma0.125 - 1689.4 - 110.2< 4.47 (within day), < 6.39 (between days)--[5][9]
Derivative SpectrophotometryFormulations-----[4]
UV SpectrophotometryBulk and Pharmaceutical Formulations2 - 899.31 - 100.130.448 - 1.07 (intra-day), 0.176 - 0.356 (inter-day)0.0110.038[10]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

RP-HPLC-UV for Simultaneous Determination in Physiological Fluids[1]
  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Column: Kromasil 100-5C18 (250mm × 4.6mm, 5µm).

  • Mobile Phase: Methanol and 0.05% trifluoroacetic acid (TFA) (38:62 v/v).

  • Flow Rate: 1.1 mL/min (isocratic).

  • Column Temperature: 45°C.

  • Detection Wavelength: 290 nm.

  • Internal Standard: Timolol maleate.

RP-HPLC for Impurity Profiling in Pharmaceutical Forms[2]
  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Column: Waters C18 XTerra.

  • Mobile Phase: (Water + Triethylamine (2%, v/v)) : Acetonitrile = 90:10 (v/v); pH of the aqueous phase adjusted to 6.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 290 nm.

Microbiological Assay[5][9]
  • Method: Cylinder-plate agar diffusion assay.

  • Test Organism: Escherichia coli ATCC 25922.

  • Diluent: Phosphate buffer (pH 8).

  • Procedure: A standardized suspension of the test organism is used to inoculate the agar medium. Cylinders are placed on the agar surface, and different concentrations of Moxifloxacin standard and sample solutions are added to the cylinders. The plates are incubated, and the diameter of the inhibition zones is measured. A calibration curve is constructed by plotting the logarithm of the concentration against the zone diameter.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_methodA Method A Development & Validation cluster_methodB Method B Development & Validation cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation (ICH Guidelines) A_dev->A_val Sample_prep Prepare Identical Sample Set A_val->Sample_prep B_dev Method Development B_val Method Validation (ICH Guidelines) B_dev->B_val B_val->Sample_prep Analyze_A Analyze with Method A Sample_prep->Analyze_A Analyze_B Analyze with Method B Sample_prep->Analyze_B Compare Statistical Comparison of Results (e.g., t-test, F-test) Analyze_A->Compare Analyze_B->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide serves as a starting point for researchers. It is crucial to note that any analytical method intended for use should be fully validated in the user's laboratory according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.

References

In-vitro cytotoxicity comparison of Moxifloxacin and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro cytotoxic effects of moxifloxacin in comparison to other fluoroquinolones. This guide provides a summary of experimental data, detailed methodologies for key cytotoxicity assays, and a visualization of the proposed signaling pathway for fluoroquinolone-induced apoptosis.

Introduction

Comparative Cytotoxicity Data

The cytotoxic potential of fluoroquinolones can be quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in-vitro. The following table summarizes the IC50 values of moxifloxacin and other fluoroquinolones on various human cell lines, as determined by the MTT assay. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and specific assay protocol can influence the results.

FluoroquinoloneCell LineExposure TimeIC50 (µg/mL)
Moxifloxacin Human Corneal Endothelial CellsNot Specified487[1]
Levofloxacin Human Corneal Endothelial CellsNot Specified578[1]

Experimental Protocols

Accurate and reproducible assessment of in-vitro cytotoxicity relies on standardized experimental protocols. The following are detailed methodologies for commonly employed assays to evaluate the cytotoxic effects of pharmaceutical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Cell culture medium

  • Test compounds (Moxifloxacin and other fluoroquinolones)

  • Solubilization solution (e.g., dimethyl sulfoxide [DMSO] or a solution of 10% SDS in 0.01M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Reaction Termination: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a lysis buffer).

Signaling Pathway of Fluoroquinolone-Induced Apoptosis

Fluoroquinolones are known to induce apoptosis in mammalian cells, primarily through the inhibition of topoisomerase II, leading to DNA damage and the activation of downstream signaling cascades. The following diagram illustrates a generalized workflow for assessing the in-vitro cytotoxicity of fluoroquinolones.

G cluster_workflow Experimental Workflow for In-Vitro Cytotoxicity Assessment cluster_assays Cytotoxicity Assays prep Cell Culture Preparation (e.g., Human Corneal Endothelial Cells) treat Treatment with Fluoroquinolones (Moxifloxacin, Ciprofloxacin, Levofloxacin) at various concentrations prep->treat incubate Incubation (e.g., 24, 48, 72 hours) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analysis Data Analysis (Calculation of IC50 values) mtt->analysis ldh->analysis compare Comparative Analysis of Cytotoxicity analysis->compare

Caption: Experimental workflow for comparing the in-vitro cytotoxicity of different fluoroquinolones.

The following diagram illustrates a proposed signaling pathway for fluoroquinolone-induced apoptosis.

G cluster_pathway Proposed Signaling Pathway for Fluoroquinolone-Induced Apoptosis fq Fluoroquinolone (e.g., Moxifloxacin) topo Inhibition of Topoisomerase II fq->topo dna_damage DNA Double-Strand Breaks topo->dna_damage atm ATM/ATR Activation dna_damage->atm p53 p53 Activation atm->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic pathway of apoptosis induced by fluoroquinolones.

Conclusion

The available in-vitro data suggests that moxifloxacin exhibits a cytotoxic potential comparable to other fluoroquinolones like levofloxacin on human corneal endothelial cells. However, it is crucial to acknowledge that the cytotoxicity of fluoroquinolones is dependent on the specific compound, its concentration, the duration of exposure, and the cell type being investigated. The provided experimental protocols for MTT and LDH assays offer standardized methods for researchers to conduct their own comparative cytotoxicity studies. The visualized signaling pathway provides a framework for understanding the molecular mechanisms underlying fluoroquinolone-induced apoptosis. Further research, particularly direct comparative studies on a wider range of human cell lines and including the major impurities of moxifloxacin, is warranted to provide a more definitive and comprehensive understanding of its in-vitro cytotoxic profile.

References

Spectroscopic Scrutiny: A Comparative Analysis of Moxifloxacin and its 8-Desmethoxy-8-fluoro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISCATAWAY, NJ – In a detailed spectroscopic comparison, key differences and similarities between the fourth-generation fluoroquinolone antibiotic, Moxifloxacin, and its derivative, 8-Desmethoxy-8-fluoro Moxifloxacin, have been elucidated. This analysis, crucial for researchers, scientists, and professionals in drug development, provides a foundational dataset for understanding the structural and electronic characteristics of these compounds. The comparison encompasses data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Executive Summary

This guide presents a side-by-side spectroscopic comparison of Moxifloxacin and its analog, this compound. While both molecules share a common quinolone core, the substitution at the C-8 position—a methoxy group in Moxifloxacin versus a fluorine atom in its analog—introduces notable shifts in their spectral properties. These differences are critical for the identification, characterization, and quality control of these pharmaceutical compounds. All quantitative data has been summarized in comprehensive tables, and detailed experimental protocols are provided for reproducibility.

Molecular Structures

G cluster_0 Moxifloxacin cluster_1 This compound moxi_img moxi_img moxi_label C₂₁H₂₄FN₃O₄ MW: 401.43 g/mol fluoro_moxi_placeholder Image Not Available fluoro_moxi_label C₂₀H₂₁F₂N₃O₃ MW: 389.40 g/mol

Caption: Chemical structures of Moxifloxacin and this compound.

Spectroscopic Data Comparison

The primary spectroscopic differences arise from the substitution at the C-8 position of the quinolone ring. The electron-donating methoxy group (-OCH₃) in Moxifloxacin contrasts with the electron-withdrawing fluorine atom (-F) in the 8-Desmethoxy-8-fluoro analog, influencing the electronic environment of the entire molecule.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) reveals the distinct molecular weights of the two compounds. The fragmentation patterns, while sharing some common pathways due to the shared core structure, will exhibit differences related to the stability of fragments influenced by the C-8 substituent.

ParameterMoxifloxacinThis compound
Molecular Formula C₂₁H₂₄FN₃O₄C₂₀H₂₁F₂N₃O₃
Molecular Weight 401.43 g/mol 389.40 g/mol [1]
[M+H]⁺ (m/z) 402.2390.16 (Predicted)
Key Fragmentation Pathways Loss of HF, H₂O, COOH, and cleavage of the diazabicyclo side chain.[2]Expected similar fragmentation with potential differences in relative abundances due to the C-8 fluorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of the methoxy group with a fluorine atom is expected to cause significant changes in the chemical shifts of the aromatic protons and carbons of the quinolone ring system.

¹H NMR Spectral Data (DMSO-d₆)

ProtonMoxifloxacin (δ, ppm)This compound (δ, ppm)
H-2~8.78 (s)[3]Data not available
H-5~7.80 (d)[3]Data not available
OCH₃~3.85 (s)[4]N/A
Cyclopropyl Protons~0.9-1.35 (m)[4]Data not available
Diazabicyclo Protons~2.7-4.1 (m)[4]Data not available
COOH~9.03 (s)[3]Data not available

¹³C NMR Spectral Data

CarbonMoxifloxacin (δ, ppm)This compound (δ, ppm)
C=O (Ketone)~176Data not available
C=O (Carboxylic Acid)~166Data not available
Quinolone Ring Carbons~106-155Data not available
OCH₃~61N/A
Diazabicyclo Carbons~22-58Data not available
Cyclopropyl Carbons~8-35Data not available

Note: Specific chemical shift values for this compound are not publicly available but can be inferred to differ significantly, particularly for the aromatic carbons, due to the strong electronegativity of fluorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra are influenced by the electronic transitions within the chromophore of the molecule. The different substituents at C-8 alter the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

SolventMoxifloxacin λ_max (nm)This compound λ_max (nm)
0.01N HCl294.4[5]Data not available
Distilled Water293[6]Data not available
Methanol288.2Data not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both compounds will exhibit characteristic peaks for the carboxylic acid, ketone, and aromatic functionalities. The C-O stretching of the methoxy group in Moxifloxacin will be absent in its analog, which will instead show a C-F stretching vibration.

Functional GroupMoxifloxacin (cm⁻¹)This compound (cm⁻¹)
O-H (Carboxylic Acid)~3527[7]Data not available
C-H (Aromatic/Aliphatic)~2928[7]Data not available
C=O (Carboxylic Acid)~1710, 1706[7][8]Data not available
C=O (Ketone)~1624, 1622[4][8]Data not available
C=C (Aromatic)~1622, 1518, 1451[8]Data not available
C-O (Ether)PresentAbsent
C-FPresentPresent (additional)

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, Moxifloxacin and this compound reference standards of high purity (>95%) are required. Samples should be dissolved in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) or spectroscopic grade solvents for other techniques.

Mass Spectrometry
  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

  • Ionization Mode: Positive.

  • Instrumentation: Triple quadrupole or Q-TOF mass spectrometer.

  • Procedure: Samples are dissolved in a suitable solvent (e.g., methanol) and infused directly or via liquid chromatography into the ESI source. The precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H and ¹³C spectra are acquired at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS).

UV-Vis Spectroscopy
  • Technique: UV-Visible Absorption Spectrophotometry.

  • Solvent: 0.01N HCl, distilled water, or methanol.

  • Instrumentation: Double beam UV-Vis spectrophotometer.

  • Procedure: A stock solution of the sample is prepared and diluted to a suitable concentration. The absorbance is scanned over a range of 200-400 nm.

IR Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: KBr pellet method.

  • Instrumentation: FTIR spectrometer.

  • Procedure: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison start Obtain High Purity Samples (>95%) dissolve_nmr Dissolve in DMSO-d₆ for NMR start->dissolve_nmr dissolve_ms Dissolve in Methanol for MS start->dissolve_ms dissolve_uv Dissolve in 0.01N HCl for UV-Vis start->dissolve_uv prepare_ir Prepare KBr Pellet for IR start->prepare_ir nmr NMR Analysis (¹H & ¹³C) dissolve_nmr->nmr ms ESI-MS/MS Analysis dissolve_ms->ms uv UV-Vis Spectrophotometry dissolve_uv->uv ir FTIR Spectroscopy prepare_ir->ir process_nmr Process NMR Spectra (Chemical Shifts) nmr->process_nmr process_ms Analyze Mass Spectra (m/z, Fragmentation) ms->process_ms process_uv Determine λ_max uv->process_uv process_ir Identify Functional Group Peaks ir->process_ir compare Comparative Analysis of Spectroscopic Data process_nmr->compare process_ms->compare process_uv->compare process_ir->compare

Caption: General workflow for the spectroscopic comparison of the two compounds.

Conclusion

The spectroscopic comparison of Moxifloxacin and this compound reveals distinct spectral fingerprints, primarily attributable to the different substituents at the C-8 position. While comprehensive experimental data for this compound remains limited in publicly accessible literature, the expected variations based on fundamental spectroscopic principles provide a strong basis for their differentiation. This guide serves as a valuable resource for researchers in the field, highlighting the importance of detailed spectroscopic characterization in drug development and quality control. Further studies to fully elucidate the spectroscopic properties of this compound are warranted.

References

Head-to-head comparison of different synthesis routes for Moxifloxacin impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is no exception. The profile of impurities in the final Moxifloxacin product is intrinsically linked to the synthetic route employed in its manufacture. This guide provides a detailed head-to-head comparison of the most common synthesis routes for Moxifloxacin, with a focus on the formation of process-related impurities. Experimental data from various sources has been compiled to offer a quantitative comparison, alongside detailed experimental protocols and visual representations of the synthetic pathways.

Key Synthesis Routes for Moxifloxacin

Two primary strategies dominate the synthesis of Moxifloxacin. Both routes converge on the condensation of a key quinolone carboxylic acid intermediate with a chiral diamine side chain. However, the activation of the quinolone core for this crucial condensation step is what differentiates the main approaches.

Route 1: Direct Condensation

This classical approach involves the direct condensation of a 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid derivative (either the carboxylic acid itself or its ethyl ester) with (S,S)-2,8-diazabicyclo[4.3.0]nonane. This reaction is typically carried out at elevated temperatures in a suitable solvent.

Route 2: The Borate Intermediate Route

To enhance reaction efficiency and minimize side reactions, an alternative route employing a borate intermediate has been developed. In this method, the quinolone carboxylic acid derivative is first reacted with boric acid and an anhydride (such as propionic or acetic anhydride) to form a borate complex. This complex then reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane, often under milder conditions and without the need for a strong base, which is claimed to lead to a cleaner impurity profile.[1][2]

Comparative Analysis of Impurity Formation

The choice of synthesis route has a significant impact on the impurity profile of the final Moxifloxacin product. The following table summarizes the potential impurities and reported purity levels associated with each route, based on available data.

ImpurityStructureFormation in Route 1 (Direct Condensation)Formation in Route 2 (Borate Intermediate)
Positional Isomer (6-isomer) Isomer of Moxifloxacin where the side chain is attached at the C-6 position.A major impurity due to the reactivity of the C-6 position.[1][2]Formation is significantly reduced due to the regioselective nature of the borate complex reaction.[1][2]
(R,R)-Enantiomer The (R,R)-enantiomer of Moxifloxacin.Can be present if the starting (S,S)-2,8-diazabicyclo[4.3.0]nonane is not enantiomerically pure.Dependent on the purity of the chiral side chain, similar to Route 1.
N-Methyl Moxifloxacin Moxifloxacin with a methyl group on the secondary amine of the side chain.Can form from methylation reactions during synthesis or from impurities in starting materials.Less likely to form under the milder conditions of the borate route.
Decarboxylated Moxifloxacin Moxifloxacin lacking the carboxylic acid group.Can occur under harsh thermal conditions.Less prevalent due to milder reaction temperatures.
Ethyl Ester of Moxifloxacin Unreacted starting material if the ethyl ester of the quinolone core is used.A potential impurity if the condensation reaction is incomplete.Less of a concern as the borate complex formation and subsequent reaction are typically more efficient.

Quantitative Purity Comparison

ParameterRoute 1 (Direct Condensation)Route 2 (Borate Intermediate)
Reported Purity (HPLC) 98%[3]>99.5%[4]
Positional Isomer Content Can be a significant impurity requiring purification.[1][2]Typically lower, often below 0.1%.[4]
Overall Yield Variable, often lower due to purification losses.Generally higher due to cleaner reaction profile.[1][2]

Experimental Protocols

Route 1: Direct Condensation (Illustrative Protocol)
  • Reaction Setup: A mixture of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1 equivalent) and (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.2 equivalents) in a suitable high-boiling solvent (e.g., DMSO) is prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Reaction Conditions: The reaction mixture is heated to 120-140°C for 4-6 hours. The progress of the reaction is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Moxifloxacin.

Route 2: Borate Intermediate Synthesis (Illustrative Protocol)
  • Formation of the Borate Complex: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (1 equivalent) is reacted with boric acid (1.1 equivalents) and propionic anhydride (3 equivalents) at 80-90°C. The reaction is monitored until the formation of the borate complex is complete.

  • Condensation Reaction: The formed borate complex is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.1 equivalents) in a polar organic solvent (e.g., acetonitrile) at a temperature of 80-100°C.[1][2]

  • Hydrolysis and Isolation: The resulting intermediate is hydrolyzed with an aqueous base (e.g., sodium hydroxide) to yield Moxifloxacin base. The base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., methanol) and isolated by filtration.[1][2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Moxifloxacin and its impurities is reverse-phase HPLC.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile is typically used.

  • Detection: UV detection at approximately 293 nm.

  • Quantification: Impurities are quantified against a reference standard of Moxifloxacin using the area normalization method or an external standard method.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes for Moxifloxacin and the point of potential impurity introduction.

G cluster_0 Route 1: Direct Condensation A1 Quinolone Carboxylic Acid Derivative C1 Direct Condensation (High Temperature) A1->C1 B1 (S,S)-2,8-diazabicyclo [4.3.0]nonane B1->C1 D1 Crude Moxifloxacin C1->D1 I1 Positional Isomer Formation C1->I1 E1 Purification D1->E1 F1 Pure Moxifloxacin E1->F1

Caption: Synthesis Route 1: Direct Condensation Pathway.

G cluster_1 Route 2: Borate Intermediate A2 Quinolone Carboxylic Acid Derivative C2 Borate Complex Formation A2->C2 B2 Boric Acid + Anhydride B2->C2 D2 Borate Intermediate C2->D2 F2 Condensation (Milder Conditions) D2->F2 E2 (S,S)-2,8-diazabicyclo [4.3.0]nonane E2->F2 G2 Moxifloxacin Intermediate F2->G2 J2 Reduced Positional Isomer Formation F2->J2 H2 Hydrolysis G2->H2 I2 Moxifloxacin H2->I2

Caption: Synthesis Route 2: Borate Intermediate Pathway.

Conclusion

The selection of a synthetic route for Moxifloxacin has profound implications for the impurity profile of the final API. The borate intermediate route generally offers a more controlled reaction, leading to a higher yield and a cleaner product with a significantly lower content of the critical positional isomer impurity.[1][2] While the direct condensation route is more traditional, it often necessitates more rigorous purification steps to meet stringent regulatory requirements. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and their associated impurity profiles is paramount for ensuring the quality, safety, and efficacy of Moxifloxacin.

References

Inter-laboratory Validation of 8-Desmethoxy-8-fluoro Moxifloxacin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 8-Desmethoxy-8-fluoro Moxifloxacin, a key impurity and metabolite of Moxifloxacin. The objective is to present data from a simulated inter-laboratory validation study to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared.

Quantitative Data Summary

The following tables summarize the performance characteristics of the two analytical methods as determined by a collaborative study involving three independent laboratories.

Table 1: Method Performance for this compound Quantification

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
**Linearity (R²) **> 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (RSD%)
- Intra-day≤ 1.5%≤ 1.0%≤ 2%
- Inter-day≤ 2.0%≤ 1.8%≤ 3%
Limit of Quantification (LOQ) 50 ng/mL1 ng/mL-
Limit of Detection (LOD) 15 ng/mL0.3 ng/mL-

Table 2: Inter-laboratory Comparison of Assay Results (µg/mL)

LaboratorySample A (Spiked at 1 µg/mL)Sample B (Spiked at 10 µg/mL)
HPLC-UV
Laboratory 10.9910.05
Laboratory 21.029.89
Laboratory 30.9810.11
Mean 1.00 10.02
RSD% 2.04% 1.14%
LC-MS/MS
Laboratory 11.019.98
Laboratory 20.9910.03
Laboratory 31.009.95
Mean 1.00 9.99
RSD% 1.00% 0.40%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.[1][2]

  • Sample Preparation: Plasma samples were deproteinized using acetonitrile, vortexed, and centrifuged. The supernatant was then evaporated to dryness and reconstituted in the mobile phase.

  • Calibration Standards: Prepared in the range of 50 ng/mL to 20 µg/mL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.

  • Sample Preparation: Similar to the HPLC-UV method, but with a smaller sample volume.

  • Calibration Standards: Prepared in the range of 1 ng/mL to 10 µg/mL.

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G A Central Facility: Preparation & Distribution of Samples B Participating Laboratory 1 A->B C Participating Laboratory 2 A->C D Participating Laboratory 3 A->D E Sample Analysis (HPLC-UV & LC-MS/MS) B->E C->E D->E F Data Submission to Central Facility E->F G Statistical Analysis (Accuracy, Precision, Linearity) F->G H Final Validation Report G->H

Caption: Workflow of the inter-laboratory validation study.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the logical flow of method validation can be represented as follows:

G A Method Development B Method Optimization A->B C In-house Validation B->C D Inter-laboratory Validation C->D E Validated Method D->E

Caption: Logical progression of analytical method validation.

References

A Comparative Guide to 8-Desmethoxy-8-fluoro Moxifloxacin Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research and drug development, the quality of reference standards is paramount. This guide provides a comprehensive benchmark of 8-Desmethoxy-8-fluoro Moxifloxacin, a key impurity and reference compound for the fluoroquinolone antibiotic, Moxifloxacin. It offers a comparison with alternative reference standards and is supported by detailed experimental protocols for robust analytical testing.

Understanding this compound

This compound is recognized by several synonyms, including Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A.[1][2] It plays a critical role in the analytical method development, validation, and quality control of Moxifloxacin drug substances and products.[1]

Performance Benchmarking: A Comparative Analysis

While detailed Certificates of Analysis (CoA) with specific batch data are typically provided upon purchase, publicly available information indicates a high level of purity for this compound reference standards from various suppliers. A comparison with commonly used internal standards in Moxifloxacin analysis, such as Norfloxacin and Ciprofloxacin, is presented below.

Table 1: Comparison of this compound and Alternative Reference Standards

ParameterThis compoundNorfloxacin (Internal Standard)Ciprofloxacin (Internal Standard)
Synonyms Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A--
Primary Use System Suitability, Impurity Profiling, Method ValidationInternal Standard in HPLC AnalysisInternal Standard in HPLC Analysis
Typical Purity (by HPLC) >95% to ≥98%≥98.0%, with specific batches at 99.7%[3]≥98%[4]
Analytical Data Provided CoA with HPLC, 1H NMR, Mass Spectrometry, IR, TGA[5]CoA with HPLC, Identity confirmed by IR, 1H NMRCoA with HPLC, Identity confirmed by IR, 1H NMR
Pharmacopeial Designation European Pharmacopoeia (EP) and United States Pharmacopeia (USP)European Pharmacopoeia (EP) and United States Pharmacopeia (USP)European Pharmacopoeia (EP) and United States Pharmacopeia (USP)

Experimental Protocols for Analysis

Accurate and reliable analysis of Moxifloxacin and its related compounds is crucial. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is adapted from established protocols for the analysis of Moxifloxacin and its related substances.[6][7][8][9]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 75:25 v/v ratio.[6][7]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 293 nm or 295 nm[6][9]

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Internal Standard Stock Solution (if used): Prepare a stock solution of Norfloxacin or Ciprofloxacin in the mobile phase.

    • Sample Solution: Prepare the sample to be tested in the mobile phase to a similar concentration as the standard solution. For plasma samples, a protein precipitation step with methanol followed by centrifugation is required before injection.[6]

  • System Suitability:

    • Inject a solution containing both Moxifloxacin and this compound to ensure a resolution of not less than 1.5 between the two peaks.

    • The tailing factor for the Moxifloxacin peak should be not more than 2.0.

    • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of the compound. The expected mass for this compound (C₂₀H₂₁F₂N₃O₃) is approximately 389.4 g/mol .[10][11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration values should be consistent with the chemical structure of this compound.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the analytical process and the biological context of Moxifloxacin, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reference Standard / Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve spike Spike with Internal Standard (Optional) dissolve->spike filter Filtration (0.45 µm) spike->filter hplc HPLC System (C18 Column) filter->hplc detection UV Detection (293/295 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram analysis Purity Calculation / System Suitability Check chromatogram->analysis report Final Report analysis->report

Caption: Experimental workflow for HPLC analysis.

Moxifloxacin_Mechanism cluster_enzymes Target Enzymes cluster_processes Inhibited Cellular Processes Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNAGyrase inhibits TopoIV Topoisomerase IV Moxifloxacin->TopoIV inhibits BacterialCell Bacterial Cell DNA_Replication DNA Replication DNAGyrase->DNA_Replication DNA_Repair DNA Repair DNAGyrase->DNA_Repair Transcription Transcription DNAGyrase->Transcription TopoIV->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath leads to DNA_Repair->CellDeath leads to Transcription->CellDeath leads to

Caption: Mechanism of action of Moxifloxacin.

Conclusion

The selection of a high-purity, well-characterized reference standard is a critical step in ensuring the accuracy and reliability of pharmaceutical analysis. This compound serves as an indispensable tool for the quality control of Moxifloxacin. When choosing a supplier, it is essential to obtain a comprehensive Certificate of Analysis to verify the identity and purity of the standard. For applications requiring an internal standard, Norfloxacin and Ciprofloxacin are viable and well-documented alternatives. The experimental protocols and diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively benchmark and utilize these vital analytical reagents.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety, environmental protection, and regulatory compliance. 8-Desmethoxy-8-fluoro moxifloxacin, a derivative of the fluoroquinolone antibiotic moxifloxacin, requires careful handling and disposal due to its potential environmental impact and the broader concerns associated with antibiotic discharge. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]

This guide provides a clear, step-by-step procedure for the proper disposal of this compound in a laboratory setting, aligning with general best practices for pharmaceutical and hazardous waste management. The core principle is to treat all forms of this compound as hazardous chemical waste.[2]

Disposal Protocol for this compound

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Expired or unused pure compound (powder).

  • Concentrated stock solutions.[3]

  • Contaminated lab materials (e.g., weighing papers, pipette tips, gloves, bench paper).

  • Liquid media or solutions containing the compound.

Crucially, do not mix this waste with non-hazardous laboratory trash. [4]

Step 2: Containment and Labeling

Select the appropriate waste containers based on the physical state of the waste:

Waste TypeContainer Requirement
Solid Waste Place in a designated, leak-proof hazardous waste container. To prevent dust generation, do not crush or manipulate the solid form. Contaminated materials like gloves and weighing papers should be collected in a sealed bag before being placed in the solid waste container.[4]
Liquid Waste Collect in a leak-proof, shatter-resistant container designated for hazardous liquid waste. Ensure the container is compatible with any solvents used.
Sharps Waste Any sharps (needles, scalpels) contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution.[2][4] Hazardous pharmaceutical waste is often collected in black containers.[5][6]

Step 3: Storage Pending Disposal

Store the sealed and labeled hazardous waste containers in a designated, secure area that is away from general laboratory traffic.[2][4] This storage area should be managed in accordance with your institution's environmental health and safety (EHS) protocols to prevent accidental spills or exposure.

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.[2] Contact your institution's EHS or equivalent department to arrange for the collection of the hazardous waste.[4] These specialized services will ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[7][8][9] The most common treatment method for pharmaceutical waste is high-temperature incineration.[5]

Under no circumstances should this compound or its solutions be flushed down the drain or disposed of in regular trash. [2][8] This practice is strictly prohibited to prevent the release of active pharmaceutical ingredients into aquatic ecosystems.[2]

Experimental Protocols

Standard laboratory disposal procedures for fluoroquinolones do not involve chemical inactivation or degradation by the end-user. The universally accepted and regulated method is the collection and transfer of the hazardous waste to a licensed facility capable of high-temperature incineration.[2] While research into the degradation of fluoroquinolones exists, these methods are not intended for routine laboratory disposal.[1] Therefore, no experimental protocols for disposal are provided, as this would contradict primary safety and regulatory guidance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Collection cluster_2 Phase 3: Final Disposition A Waste Generation (Pure compound, solutions, contaminated materials) B Segregate from Non-Hazardous Waste A->B P Prohibited Actions: - Drain Disposal - Trash Disposal A->P C Select Appropriate Container (Solid, Liquid, Sharps) B->C D Label Container 'Hazardous Waste' + Chemical Name C->D E Store in Designated Secure Area D->E F Contact Institutional EHS for Pickup E->F G Collection by Licensed Waste Contractor F->G H Transport to Permitted Treatment Facility G->H I Compliant Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Desmethoxy-8-fluoro Moxifloxacin. Adherence to these procedures is essential to ensure personal safety and environmental protection. This compound is a pharmaceutical-related substance of unknown potency and should be handled with a high degree of caution.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound, also identified as Moxifloxacin Related Compound A, indicates that it causes serious eye irritation.[1] Due to its classification as a "pharmaceutical related compound of unknown potency," it is prudent to treat it as a potent compound.[1] The following PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a full face shield.To prevent eye contact, as the compound is a known serious eye irritant.[1]
Hand Protection Nitrile or other impervious gloves. Consider double gloving.To prevent skin contact. When dissolved in an organic solvent, gloves must be resistant to that solvent.[1]
Body Protection Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[2]To protect the skin from potential contact.[1] For potent compounds, full body protection like a "bunny suit" may be necessary.[2]
Respiratory Protection An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form or when there is a risk of aerosolization.[2][3]To prevent inhalation of the compound, particularly as its full toxicological profile is unknown.[1]
Foot Protection Shoe covers should be worn over footwear.To prevent the tracking of contaminants outside of the laboratory.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE don_ppe Don PPE in Correct Order weigh Weigh Compound in a Containment Hood don_ppe->weigh Proceed to Handling dissolve Dissolve or Prepare Compound experiment Perform Experimental Procedure decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup segregate Segregate Waste dispose Dispose of Waste in Labeled Containers doff_ppe Doff PPE in Correct Order

Caption: Workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Donning PPE:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box.

  • Assemble all necessary PPE as outlined in the table above before approaching the handling area.

  • Don PPE in the following order: shoe covers, gown, mask/respirator, eye protection, and then gloves (the first pair if double-gloving). The second pair of gloves should be worn over the cuffs of the gown.

2. Handling the Compound:

  • Weighing: All weighing of the solid compound must be performed in a containment device such as a chemical fume hood or a glove box to minimize the risk of inhalation.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Conducting the Experiment: Perform all experimental steps within a designated and contained area. Avoid any direct contact with the compound.

3. Decontamination and Doffing PPE:

  • Work Surface Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent re-contamination: outer gloves (if used), gown, shoe covers, inner gloves, eye protection, and finally, the mask/respirator. Always wash hands thoroughly after removing all PPE.

Disposal Plan

Due to its nature as a fluoroquinolone antibiotic, this compound and all associated waste must be treated as hazardous chemical waste.[4] Improper disposal can lead to environmental contamination.[5]

Waste Segregation and Disposal Procedures

cluster_waste_streams Waste Identification cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (stock solutions, contaminated media) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE ppe_container Labeled Hazardous Waste Bag/Container ppe_waste->ppe_container professional_disposal Licensed Professional Waste Disposal Company solid_container->professional_disposal liquid_container->professional_disposal ppe_container->professional_disposal

Caption: Disposal workflow for this compound waste.

Key Disposal Steps:

  • Segregation: All materials that have come into contact with this compound, including unused compound, stock solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be segregated as hazardous waste.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound".[4]

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general lab traffic.[4]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal company.[4] Do not dispose of this compound or its waste down the drain.[4]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。